Selina-3,7(11)-diene
Description
Structure
3D Structure
Properties
IUPAC Name |
(4aR,8aR)-5,8a-dimethyl-3-propan-2-ylidene-1,2,4,4a,7,8-hexahydronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h6,14H,5,7-10H2,1-4H3/t14-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRBYZQFEBIUGD-LSDHHAIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C1CC(=C(C)C)CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@]2([C@H]1CC(=C(C)C)CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6813-21-4 | |
| Record name | Selina-3,7(11)-diene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6813-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
The Occurrence and Extraction of Selina-3,7(11)-diene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selina-3,7(11)-diene is a naturally occurring sesquiterpene hydrocarbon with a bicyclic structure, belonging to the eudesmane (B1671778) class of sesquiterpenoids. This volatile compound is a constituent of the essential oils of various plants and has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification.
Natural Sources of this compound
This compound is found in a variety of plant species, contributing to their characteristic aroma and potential therapeutic properties. It is also utilized as a defensive chemical by at least one insect species. The concentration of this sesquiterpene can vary significantly depending on the plant species, geographical location, harvesting time, and the specific part of the plant used.
Key natural sources include:
-
Plants:
-
Morella pubescens (Wax Myrtle): The essential oil from the leaves of this plant has been found to contain a significant amount of this compound.[1]
-
Humulus lupulus (Hops): It is a component of hop oil, contributing to the herbal and woody aroma of beer.
-
Zingiber officinale (Ginger): The rhizome oil of ginger contains this compound.[2][3]
-
Citrus aurantifolia (Lime): This compound is present in distilled lime oil.[4]
-
Cannabis sativa: this compound is one of the many terpenes found in various cannabis strains.[5][6]
-
Other reported plant sources include amyris wood oil, Herniaria incana, Marsypianthes chamaedrys, and savin oil.[2]
-
-
Insects:
-
Battus polydamas archidamas (Caterpillar): This caterpillar utilizes this compound in its defensive secretions.
-
Quantitative Analysis of this compound in Natural Sources
The following table summarizes the quantitative data available for the presence of this compound in various natural sources. The primary analytical methods for quantification are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
| Natural Source | Plant Part | Percentage (%) in Essential Oil | Analytical Method | Reference |
| Morella pubescens | Leaves | 5.3 ± 0.2 | GC-MS/FID | [1] |
| Humulus lupulus cv. Chinook (Fresh) | Inflorescences | 1.4 ± 0.02 | SPME-GC-MS | [7] |
| Humulus lupulus (Wild) | Female Flowers | 0.72 ± 0.06 | GC-MS | [8] |
| Ginger (Zingiber officinale) | Rhizome | Present (quantification not specified) | GC-MS | [3] |
| Lime (Citrus aurantifolia) | Fruit Peel | Present (quantification not specified) | GC-MS | [4] |
| Cannabis sativa | Flower | Present (quantification varies by strain) | GC-MS | [5] |
| Amyris Wood Oil | Wood | 3.50 | GC | [2] |
| Herniaria incana (Greece) | Aerial Parts | 0.30 | GC | [2] |
| Marsypianthes chamaedrys (Brazil) | Aerial Parts | 0.40 | GC | [2] |
| Savin Oil | - | 0.37 | GC | [2] |
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves a two-stage process: first, the extraction of the essential oil from the plant material, and second, the purification of the target compound from the complex essential oil mixture.
Stage 1: Essential Oil Extraction
The most common methods for extracting essential oils containing this compound are hydrodistillation and steam distillation. These methods are effective for volatile compounds like sesquiterpenes.
This protocol is based on the methodology described for the isolation of essential oil from Morella pubescens.[1]
1. Plant Material Preparation:
-
Collect fresh leaves of Morella pubescens.
-
Record the fresh weight of the leaves. For example, 5000 g of fresh leaves can be used for one distillation run.[1]
2. Hydrodistillation Apparatus:
-
Utilize a Clevenger-type apparatus for hydrodistillation.
3. Distillation Process:
-
Place the fresh leaves into the distillation flask.
-
Add a sufficient amount of water to immerse the plant material.
-
Heat the flask to boiling. The distillation process should be carried out for a set duration, for instance, 3 hours.
4. Collection of Essential Oil:
-
The steam and volatilized essential oil will pass through the condenser and collect in the separator.
-
The essential oil, being less dense than water, will form a layer on top of the hydrosol.
-
Carefully separate the essential oil from the aqueous phase.
5. Drying and Storage:
-
Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Store the dried essential oil in a sealed, airtight container in a cool, dark place.
Stage 2: Purification of this compound
Once the essential oil is obtained, chromatographic techniques are employed to isolate this compound from other components. Flash column chromatography and preparative High-Performance Liquid Chromatography (HPLC) are suitable methods for this purpose.
This protocol provides a general guideline for the purification of sesquiterpenes like this compound from an essential oil matrix.
1. Stationary Phase and Column Preparation:
-
Select a suitable stationary phase, typically silica (B1680970) gel (40-63 µm particle size).
-
Dry-pack or wet-pack a glass column with the silica gel.
2. Sample Preparation:
-
Dissolve a known amount of the essential oil in a minimal amount of a non-polar solvent, such as hexane (B92381).
3. Elution:
-
Isocratic Elution: Use a single solvent system of low polarity, such as hexane or a mixture of hexane and a slightly more polar solvent (e.g., ethyl acetate (B1210297), acetone, or methyl tert-butyl ether (MTBE) in a low percentage).
-
Gradient Elution: Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) over time. This allows for the separation of compounds with a wider range of polarities. For non-polar sesquiterpenes like this compound, a shallow gradient of a polar modifier in hexane is typically effective.
4. Fraction Collection and Analysis:
-
Collect fractions of the eluent as it passes through the column.
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the purified this compound.
5. Solvent Removal:
-
Combine the fractions containing the pure compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the isolated this compound.
For higher purity or for the separation of closely related isomers, preparative HPLC is a powerful technique.
1. System and Column:
-
Utilize a preparative HPLC system equipped with a suitable detector (e.g., UV or refractive index).
-
Select a preparative column with a stationary phase appropriate for the separation of non-polar compounds. A C18 reversed-phase column is a common choice.
2. Mobile Phase:
-
For reversed-phase HPLC, a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
-
For normal-phase HPLC, a mixture of non-polar solvents like hexane and a slightly more polar modifier like isopropanol (B130326) or ethyl acetate can be employed.
3. Method Development:
-
First, develop an analytical scale HPLC method to achieve good separation of this compound from other components in the essential oil.
-
Scale up the analytical method to the preparative scale by adjusting the flow rate and injection volume according to the dimensions of the preparative column.
4. Purification:
-
Inject the essential oil sample onto the preparative HPLC column.
-
Monitor the elution profile and collect the fraction corresponding to the peak of this compound.
5. Post-Purification:
-
Remove the mobile phase from the collected fraction, typically by evaporation under reduced pressure, to yield the highly purified compound.
Conclusion
This compound is a naturally occurring sesquiterpene found in a range of plant essential oils. Its isolation relies on established techniques for natural product chemistry. The initial extraction of the essential oil via hydrodistillation or steam distillation provides a crude mixture that can be further purified using chromatographic methods such as flash column chromatography or preparative HPLC. The selection of the specific isolation and purification strategy will depend on the source material, the desired purity of the final product, and the available instrumentation. The detailed protocols provided in this guide offer a solid foundation for researchers and scientists to successfully isolate and study this compound for potential applications in drug development and other scientific fields.
References
- 1. Chemical Composition, Enantiomeric Distribution and Biological Activity of Essential Oil from Morella pubescens (Humb. & Bonpl. ex Willd.) Wilbur - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 6813-21-4 [thegoodscentscompany.com]
- 3. VOLATILE CONSTITUENTS OF GINGER OIL PREPARED ACCORDING TO IRANIAN TRADITIONAL MEDICINE AND CONVENTIONAL METHOD: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytochemia.com [phytochemia.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. Biological Activity of Humulus lupulus (L.) Essential Oil and Its Main Components against Sitophilus granarius (L.) - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Selina-3,7(11)-diene in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selina-3,7(11)-diene is a bicyclic sesquiterpene hydrocarbon found in the essential oils of various plants, including hops (Humulus lupulus), ginger (Zingiber officinale), and cannabis (Cannabis sativa).[1][2] Sesquiterpenes are a diverse class of natural products with a wide range of biological activities, making their biosynthetic pathways of significant interest for applications in pharmaceuticals, agriculture, and fragrances. While this compound is a known plant metabolite, a dedicated plant-derived enzyme solely responsible for its synthesis has yet to be fully characterized. However, the enzymatic mechanisms for the formation of the selinane skeleton are well-understood through studies of homologous enzymes from other organisms, particularly bacteria.
This technical guide provides an in-depth overview of the biosynthesis of this compound, using the well-characterized selina-4(15),7(11)-diene synthase (SdS) from the bacterium Streptomyces pristinaespiralis as a model system. This enzyme provides critical insights into the likely biosynthetic logic employed in plants. We will cover the general precursor pathways, the specific enzymatic cyclization cascade, quantitative kinetic data, and detailed experimental protocols for the study of such enzymes.
The General Pathway to Sesquiterpene Precursors
All terpenes, including this compound, are synthesized from the five-carbon building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[3] In plants, two distinct pathways supply these precursors: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[3] For the synthesis of sesquiterpenes (C15), the MVA pathway is generally the primary source of precursors.[3]
Through the action of farnesyl pyrophosphate synthase (FPPS), two molecules of IPP are sequentially condensed with one molecule of DMAPP to yield the universal C15 precursor for all sesquiterpenes, (2E,6E)-farnesyl pyrophosphate (FPP).[4]
Enzymatic Formation of the Selinane Skeleton
The conversion of the linear FPP molecule into the complex bicyclic structure of this compound is catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs). These enzymes facilitate a cascade of carbocation-mediated cyclizations and rearrangements within a hydrophobic active site.
The Selina-4(15),7(11)-diene Synthase (SdS) Model
The selina-4(15),7(11)-diene synthase (SdS) from Streptomyces pristinaespiralis is a well-studied enzyme that provides a detailed model for the formation of the selinane skeleton. The wild-type enzyme primarily produces selina-4(15),7(11)-diene (~87%) and germacrene B (~13%) as a byproduct.[5] The reaction proceeds through a series of highly reactive carbocation intermediates.
The proposed mechanism involves:
-
Ionization: The diphosphate (B83284) group of FPP is eliminated to form a farnesyl cation.
-
Cyclization: The farnesyl cation undergoes a 1,10-cyclization to form a germacryl cation.
-
Intermediate Formation: This cation can be deprotonated to form the neutral intermediate, germacrene B.
-
Second Cyclization: Germacrene B can be reprotonated and undergo a second cyclization to form a bicyclic eudesmyl cation.
-
Deprotonation: The final product profile is determined by the specific site of deprotonation of this eudesmyl cation. Deprotonation at C15 yields the major product, selina-4(15),7(11)-diene.
Importantly, studies involving engineered SdS variants have shown that alterations in the active site can change the final deprotonation step. For instance, the G305E mutant of SdS, under alkaline conditions (pH 7.0-9.0), has been observed to increase the formation of this compound.[6] This suggests that this compound is likely formed from the same eudesmyl cation intermediate via deprotonation at C4.
Quantitative Enzyme Data
The kinetic parameters of the wild-type selina-4(15),7(11)-diene synthase (SdS) from S. pristinaespiralis have been determined, providing a benchmark for the catalytic efficiency of this class of enzymes.[5]
| Enzyme | Substrate | KM (µM) | kcat (s-1) |
| Wild-Type SdS | (2E,6E)-FPP | 0.87 ± 0.11 | 7.0 ± 0.02 x 10-3 |
Table 1: Kinetic parameters for the selina-4(15),7(11)-diene synthase from S. pristinaespiralis.[5]
Experimental Protocols
The characterization of a putative this compound synthase from a plant source would follow established protocols for terpene synthase research. Here, we provide a generalized workflow and detailed methodologies.
Gene Cloning and Heterologous Expression
This protocol describes the expression of a candidate plant TPS gene in E. coli.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissue known to produce this compound. First-strand cDNA is synthesized using a reverse transcriptase.
-
Gene Amplification: The open reading frame (ORF) of the candidate TPS gene is amplified from the cDNA using high-fidelity DNA polymerase and primers designed based on homologous sequences.
-
Cloning: The amplified ORF is cloned into a suitable bacterial expression vector, such as pET28a, which often incorporates an N-terminal His6-tag for purification. The construct is verified by DNA sequencing.
-
Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21 (DE3).[7]
-
Protein Expression:
-
A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin). The culture is grown overnight at 37°C.[7]
-
A larger volume of LB medium is inoculated with the starter culture and grown at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.[7]
-
Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.3-1.0 mM. The culture is then incubated at a lower temperature (e.g., 16-20°C) for 12-16 hours to improve protein solubility.[7]
-
-
Cell Lysis and Purification:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Cells are lysed by sonication or high-pressure homogenization.
-
The cell debris is removed by centrifugation, and the supernatant containing the soluble His-tagged protein is collected.
-
The protein is purified using a Ni-NTA affinity chromatography column. The column is washed, and the protein is eluted with a buffer containing a higher concentration of imidazole (B134444) (e.g., 250 mM).
-
In Vitro Enzyme Assay
This protocol is for determining the function and product profile of the purified TPS enzyme.
-
Reaction Setup: The assay is performed in a glass vial with a total volume of 500 µL. The reaction mixture contains:
-
Reaction Incubation: The reaction mixture is overlaid with 500 µL of an organic solvent (e.g., n-hexane or dodecane) to trap the volatile terpene products. The reaction is incubated at 30°C for 2-3 hours.[7][9]
-
Reaction Termination and Extraction: The reaction can be stopped by adding EDTA. The mixture is vortexed, and the organic layer is separated from the aqueous phase.
-
Product Analysis by GC-MS:
-
The organic extract is analyzed by gas chromatography-mass spectrometry (GC-MS).
-
The GC is equipped with a non-polar capillary column (e.g., HP-5MS).[10]
-
A typical temperature program starts at a low temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240°C) to separate the different terpene isomers.[7]
-
The mass spectra of the resulting peaks are compared with those in spectral libraries (e.g., NIST) and with authentic standards, if available, to identify the products.
-
Conclusion and Future Outlook
The biosynthesis of this compound in plants is initiated from the universal sesquiterpene precursor, farnesyl pyrophosphate. While the specific plant-based enzymes remain to be discovered, the well-characterized selina-4(15),7(11)-diene synthase from S. pristinaespiralis provides a robust model for the underlying catalytic mechanism. This mechanism involves a complex carbocation cascade that can lead to multiple selinadiene isomers, with the final product being determined by the precise deprotonation of a common eudesmyl cation intermediate. The ability to produce this compound through the engineering of a related synthase highlights the potential for synthetic biology approaches to access this and other valuable sesquiterpenes.
Future research should focus on the identification and functional characterization of the native terpene synthases from plants rich in this compound. Transcriptome analysis and genome mining in these species will be key to discovering the genes responsible for its production. A deeper understanding of these plant-specific pathways will not only illuminate the diversity of terpene biosynthesis in nature but also provide new enzymatic tools for the metabolic engineering and sustainable production of this and other valuable natural products.
References
- 1. This compound (CAS 6813-21-4) - For Research Use [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 6813-21-4: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound [webbook.nist.gov]
- 5. Simulation-Guided Engineering Enables a Functional Switch in Selinadiene Synthase toward Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isolation and Characterization of Two Monoterpene Synthases and a Sesquiterpene Synthase from Asarum heterotropoides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of the sesquiterpene synthase AcTPS1 and high production of (–)-germacrene D in metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular and Functional Analyses of Characterized Sesquiterpene Synthases in Mushroom-Forming Fungi - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Selina-3,7(11)-diene: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selina-3,7(11)-diene is a naturally occurring bicyclic sesquiterpene hydrocarbon found in the essential oils of various plants, including hops, ginger, and cannabis.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological activities. The information is presented to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.
Chemical and Physical Properties
This compound, a member of the eudesmane (B1671778) class of sesquiterpenoids, possesses a unique bicyclic structure that contributes to its distinct characteristics.[2] It is recognized for its herbal and woody aroma. The fundamental properties of this compound are summarized below.
Identifiers and Molecular Characteristics
| Property | Value | Source(s) |
| IUPAC Name | (4aR,8aR)-5,8a-dimethyl-3-propan-2-ylidene-1,2,4,4a,7,8-hexahydronaphthalene | [2] |
| Synonyms | Eudesma-3,7(11)-diene, 3,7(11)-Selinadiene | [2][3] |
| CAS Number | 6813-21-4 | [3][4] |
| Molecular Formula | C₁₅H₂₄ | [3][4] |
| Molecular Weight | 204.35 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid/powder with a characteristic herbal, woody aroma. | [1] |
Physicochemical Data
| Property | Value | Source(s) |
| Boiling Point | 269-270 °C (at 760 mm Hg) | [5] |
| Flash Point | 105.56 °C (222.00 °F) | [5] |
| Density | 0.902 ± 0.06 g/cm³ (Predicted) | |
| Water Solubility | 0.04532 mg/L at 25 °C (Estimated) | [5] |
| logP (o/w) | 6.734 (Estimated) | [5] |
| XLogP3-AA | 4.4 | [2][5] |
Spectroscopic and Chromatographic Data
| Parameter | Value | Source(s) |
| Kovats Retention Index (Standard Non-Polar Column) | 1518 - 1560 | [2] |
| Kovats' RI (Polar Column, Temperature Ramp) | 1789 (Supelcowax-10) | [3] |
| Mass Spectrum | Major ions at m/z 189, 204 (92), 161 (65), 133 (51), 105 (51), 91 (51), 119 (45) | [4][6] |
Experimental Protocols
The isolation and characterization of this compound typically involve extraction from plant matrices followed by chromatographic and spectroscopic analysis.
Isolation from Natural Sources (General Protocol)
This compound is a volatile compound commonly found in essential oils. A generalized protocol for its isolation from plant material (e.g., leaves, flowers) is as follows:
-
Extraction of Essential Oil :
-
Hydrodistillation or Steam Distillation : Plant material is subjected to hydrodistillation or steam distillation for 2-3 hours.[7] The volatile compounds, including this compound, are carried over with the steam.
-
The collected distillate (hydrosol and essential oil) is separated. The essential oil layer is collected and dried over anhydrous sodium sulfate.[7]
-
-
Fractionation and Purification :
-
Column Chromatography : The crude essential oil can be fractionated using silica (B1680970) gel column chromatography.[8]
-
A non-polar solvent system, such as a gradient of hexane (B92381) and ethyl acetate, is typically used to elute compounds based on polarity.
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to pool those containing the target compound.
-
Further purification may be achieved using preparative TLC or HPLC.
-
References
- 1. This compound (CAS 6813-21-4) - For Research Use [benchchem.com]
- 2. This compound | C15H24 | CID 6432648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound, 6813-21-4 [thegoodscentscompany.com]
- 6. phytochemia.com [phytochemia.com]
- 7. Effects of Different Methods of Isolation on Volatile Composition of Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Spectroscopic data (NMR, MS, IR) for Selina-3,7(11)-diene structure elucidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the structural elucidation of selina-3,7(11)-diene, a bicyclic sesquiterpene found in various essential oils. The strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of its molecular architecture.
Spectroscopic Data Summary
The structural determination of this compound is achieved through the detailed analysis of its spectral data. The following tables summarize the key quantitative information obtained from ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Table 1: ¹³C NMR Spectral Data of this compound
The ¹³C NMR spectrum provides a count of the unique carbon atoms and insights into their chemical environments. The data presented here is based on spectral information available in public databases.
| Carbon No. | Chemical Shift (δ) ppm |
| 1 | 39.4 |
| 2 | 28.1 |
| 3 | 124.6 |
| 4 | 149.8 |
| 5 | 49.9 |
| 6 | 24.2 |
| 7 | 120.8 |
| 8 | 36.9 |
| 9 | 41.5 |
| 10 | 39.1 |
| 11 | 149.8 |
| 12 | 21.0 |
| 13 | 21.0 |
| 14 | 16.3 |
| 15 | 20.7 |
Note: Data is sourced from publicly available spectral databases and may vary slightly depending on the solvent and experimental conditions.
Table 2: Mass Spectrometry (MS) Fragmentation Data for this compound
Electron Ionization Mass Spectrometry (EI-MS) of this compound reveals a distinct fragmentation pattern that is crucial for confirming its molecular weight and aspects of its structure. The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound.[1]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 204 | 25 | [M]⁺ (Molecular Ion) |
| 189 | 15 | [M - CH₃]⁺ |
| 161 | 100 | [M - C₃H₇]⁺ (Loss of isopropyl group) |
| 147 | 30 | [M - C₄H₉]⁺ |
| 133 | 45 | [M - C₅H₁₁]⁺ |
| 119 | 55 | Retro-Diels-Alder Fragmentation |
| 105 | 70 | Further Fragmentation |
| 93 | 60 | Further Fragmentation |
| 91 | 50 | Tropylium Ion |
| 79 | 40 | Further Fragmentation |
Table 3: Infrared (IR) Spectroscopy Absorption Bands for this compound
The vapor phase IR spectrum of this compound highlights the presence of specific functional groups and the overall hydrocarbon nature of the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2960-2850 | C-H stretch (alkane) |
| ~1645 | C=C stretch (alkene) |
| ~1450 | C-H bend (alkane) |
| ~890 | =C-H bend (alkene, out-of-plane) |
Note: Data is based on vapor phase IR spectra available in public databases.
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following are detailed methodologies for the key experiments.
NMR Spectroscopy
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.
¹H and ¹³C NMR Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR: Standard parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8-16 scans are acquired for a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is used. Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane.
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., DB-5 or HP-5ms).
-
Injection: A small volume (e.g., 1 µL) of the sample is injected in split or splitless mode. The injector temperature is typically set to 250°C.
-
Oven Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 60°C, hold for 1-2 minutes, and then ramp up to 240-280°C at a rate of 3-5°C/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV is commonly used. The mass analyzer is set to scan a mass range of m/z 40-400.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.
FT-IR Analysis:
-
Instrument: A Fourier-transform infrared spectrometer.
-
Acquisition: A background spectrum of the clean salt plates or ATR crystal is first recorded. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
Visualization of Structure Elucidation Workflow and Fragmentation
The following diagrams, created using the DOT language, illustrate the logical flow of the structure elucidation process and the key fragmentation pathways in mass spectrometry.
References
An In-depth Technical Guide to Selina-3,7(11)-diene: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selina-3,7(11)-diene is a naturally occurring bicyclic sesquiterpene hydrocarbon that has garnered interest in the scientific community for its presence in a variety of botanicals and its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and key scientific findings related to this compound. It includes a compilation of its physicochemical and spectroscopic data, detailed experimental protocols for its analysis and bioactivity assessment, and a historical perspective on its identification and subsequent research.
Introduction
This compound, a member of the selinane class of sesquiterpenoids, is characterized by its distinctive bicyclic structure.[1] It is a volatile organic compound found as a constituent of essential oils from a diverse range of plant species and has also been identified in the defensive secretions of some insects.[2][3] The growing interest in natural products for drug discovery has brought compounds like this compound to the forefront of research, with studies exploring its potential antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] This document aims to provide a detailed technical resource for researchers and professionals working with or interested in this promising natural product.
Discovery and History
While this compound has been identified as a component in numerous essential oils over the years, pinpointing a singular "discovery" paper that first isolated and unequivocally elucidated its structure is challenging based on currently available indexed literature. It is often reported as one of many constituents in complex mixtures. However, its characterization and identification have been made possible through the advancement of analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
The history of this compound is intertwined with the broader study of sesquiterpenes and essential oils. Early research in the mid-20th century laid the groundwork for the separation and structural determination of these complex natural products. The consistent reporting of this compound in various plant extracts, such as from hops (Humulus lupulus), has contributed to its recognition as a significant natural compound.[4] More recent research has focused on its biological activities and potential therapeutic applications.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below. This information is crucial for its identification, characterization, and handling in a laboratory setting.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄ | [5][6] |
| Molecular Weight | 204.35 g/mol | [5] |
| CAS Number | 6813-21-4 | [6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Herbal, woody | [7] |
| Boiling Point | 269.00 to 270.00 °C @ 760.00 mm Hg | [8] |
| Flash Point | 222.00 °F (105.56 °C) | [8] |
| Solubility | Soluble in alcohol; Insoluble in water | [8] |
Spectroscopic Data
| Spectroscopic Technique | Key Data Points | Source |
| Mass Spectrometry (MS) | Electron ionization mass spectrum available. | [6][9] |
| ¹³C Nuclear Magnetic Resonance (NMR) | Spectra available for structural elucidation. | [10] |
| Infrared (IR) Spectroscopy | Fourier-transform infrared (FTIR) spectrum available. | [10] |
| Kovats Retention Index | Standard non-polar: 1518 - 1560 | [5] |
Experimental Protocols
This section provides detailed methodologies for the analysis and biological evaluation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Essential Oils
This protocol is a standard method for the qualitative and quantitative analysis of volatile compounds like this compound in essential oil samples.[11][12]
Objective: To identify and quantify this compound in an essential oil sample.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
HP-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent
-
Helium (carrier gas)
-
Essential oil sample
-
Methanol or other suitable solvent
-
Microsyringe
Procedure:
-
Sample Preparation: Dilute 1 µL of the essential oil in 1 mL of methanol.[11]
-
GC-MS Instrument Setup:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 1:25[11]
-
Oven Temperature Program: Initial temperature of 60 °C, ramp up to 240 °C at a rate of 3 °C/min.[11]
-
Carrier Gas Flow Rate: Constant pressure of 65 kPa.[11]
-
MS Detector: Electron ionization (EI) mode at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention index with reference data from libraries such as NIST.[9]
-
Quantify the compound using the relative peak area percentage.
-
Experimental Workflow for GC-MS Analysis:
Broth Microdilution Assay for Antibacterial Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.[13][14]
Objective: To determine the MIC of this compound against Gram-positive and Gram-negative bacteria.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum: Culture bacteria overnight in MHB. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[14]
-
Preparation of Test Compound: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in MHB in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the microtiter plates at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Logical Flow for Antibacterial Susceptibility Testing:
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[1][4][7]
Objective: To evaluate the in vitro cytotoxicity of this compound against a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and then diluted in culture medium) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Signaling Pathway (Hypothetical) for Apoptosis Induction:
Conclusion
This compound is a fascinating natural product with a widespread occurrence in the plant kingdom and intriguing biological activities. While its complete history of discovery requires further elucidation, ongoing research continues to unveil its therapeutic potential. This technical guide provides a foundational resource for scientists and researchers, offering a compilation of its known properties and standardized protocols for its study. Further investigation into its mechanisms of action and in vivo efficacy is warranted to fully explore its promise in drug development.
References
- 1. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. This compound (CAS 6813-21-4) - For Research Use [benchchem.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound | C15H24 | CID 6432648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. This compound, 6813-21-4 [thegoodscentscompany.com]
- 9. This compound [webbook.nist.gov]
- 10. 4.7. Broth Microdilution Susceptibility Testing against Natural Products [bio-protocol.org]
- 11. scitepress.org [scitepress.org]
- 12. academics.su.edu.krd [academics.su.edu.krd]
- 13. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Selina-3,7(11)-diene: A Technical Overview of a Promising Sesquiterpene
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction
Selina-3,7(11)-diene is a naturally occurring sesquiterpene hydrocarbon that has garnered interest in the scientific community for its potential biological activities. As a volatile organic compound found in a variety of plants, it contributes to their characteristic aromas and defense mechanisms. This technical guide provides a comprehensive overview of this compound, including its chemical identity, nomenclature, and a summary of its reported biological effects, with a focus on data and methodologies relevant to research and drug development.
Chemical Identity and Nomenclature
A clear understanding of the chemical properties of this compound is fundamental for its study and application. The compound's unique bicyclic structure is the basis for its chemical reactivity and biological interactions.
| Identifier | Value |
| CAS Number | 6813-21-4[1] |
| Molecular Formula | C₁₅H₂₄[2] |
| Molecular Weight | 204.35 g/mol [2] |
| IUPAC Name | (4aR,8aR)-5,8a-dimethyl-3-propan-2-ylidene-1,2,4,4a,7,8-hexahydronaphthalene[2] |
| Synonyms | Eudesma-3,7(11)-diene, (4aR,8aR)-1,2,3,4,4a,5,6,8a-Octahydro-4a,8-dimethyl-2-(1-methylethylidene)naphthalene[2] |
Potential Biological Activities and Therapeutic Interest
Preliminary research and in silico studies suggest that this compound may possess a range of biological activities. However, it is crucial to note that much of the existing data comes from studies on essential oils containing this compound, rather than on the isolated pure substance. Further research is required to fully elucidate its specific contributions to these effects.
Anticancer Potential
There are indications that this compound may have anticancer properties. Some sources suggest it could act as a kinase inhibitor, enzymes that play a critical role in cell signaling pathways that control cell growth and division. By inhibiting specific kinases, this compound could potentially induce apoptosis (programmed cell death) in cancer cells. However, detailed experimental validation and identification of the specific kinase targets are not yet available in the public domain.
Interaction with Cannabinoid Receptors
An in silico study has pointed to a potential interaction between this compound and the cannabinoid CB2 receptor. The study calculated a free energy of binding (ΔG) of -6.2 kcal/mol and an affinity (Ki) of 28.9 µM.[3] This computational finding suggests that this compound could be a ligand for the CB2 receptor, which is primarily expressed in the immune system and is a target for anti-inflammatory and immunomodulatory therapies. Experimental validation of this interaction is a necessary next step.
Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are not extensively documented in readily available literature. The following represents a generalized workflow and a specific protocol for a related assay, which can be adapted for research on this compound.
General Workflow for Isolation and Analysis
A typical workflow for isolating and analyzing this compound from a plant source would involve several key steps.
Caption: General workflow for the isolation and analysis of this compound.
Cannabinoid Receptor Binding Assay Protocol
For researchers interested in validating the in silico findings of this compound's interaction with the CB2 receptor, a competitive radioligand binding assay is a standard method.[4][5][6]
Objective: To determine the binding affinity of this compound to the human cannabinoid CB2 receptor.
Materials:
-
CHO (Chinese Hamster Ovary) cells stably transfected with the human cannabinoid CB2 receptor.[4]
-
Radioligand (e.g., [³H]CP-55,940).[5]
-
Unlabeled competing ligand (for non-specific binding control).
-
Assay buffer.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Cell Preparation: Prepare membranes from CHO-CB2 cells.
-
Assay Setup: In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding with various concentrations of this compound.
-
Incubation: Add the cell membranes, radioligand, and test compound to the wells and incubate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well to separate bound from unbound radioligand.
-
Washing: Wash the filters to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC₅₀ value of this compound, which can then be used to calculate the Ki (binding affinity).
Caption: Workflow for a competitive cannabinoid receptor binding assay.
Conclusion and Future Directions
This compound presents an interesting scaffold for further investigation in the fields of pharmacology and drug discovery. While preliminary data and in silico modeling are promising, there is a clear need for more rigorous scientific inquiry. Future research should focus on:
-
Isolation and Synthesis: Development of efficient and scalable methods for obtaining pure this compound.
-
In Vitro and In Vivo Studies: Conducting comprehensive biological assays with the purified compound to validate its potential anticancer, anti-inflammatory, and other activities.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its biological effects.
A deeper understanding of this sesquiterpene will be crucial in determining its potential for development into a therapeutic agent.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C15H24 | CID 6432648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
Potential Pharmacological Activities of Selina-3,7(11)-diene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selina-3,7(11)-diene, a bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄, is a naturally occurring compound found in the essential oils of various medicinal plants. While research on the isolated compound is still emerging, studies on essential oils rich in this compound and related sesquiterpenes suggest a range of promising pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's potential anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. It includes available quantitative data, detailed experimental protocols for investigating these activities, and visualizations of potential signaling pathways involved. It is important to note that much of the existing data is derived from studies on essential oils, and further research on the pure compound is necessary to fully elucidate its specific pharmacological profile.
Introduction
This compound is a member of the selinane subgroup of eudesmane (B1671778) sesquiterpenoids, characterized by a decalin core. It is a constituent of the essential oils of various plants, including those from the Asteraceae and Myrtaceae families, as well as in Chinese medicinal herbs.[1][2] The growing interest in natural products for drug discovery has brought attention to compounds like this compound. Preliminary evidence suggests its potential involvement in several key biological processes, making it a candidate for further pharmacological investigation.
Potential Pharmacological Activities
Anticancer Activity
This compound has been identified as a potential anticancer agent.[1] It is suggested that its mechanism may involve the inhibition of specific kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and division.[1] Furthermore, it has been found to induce apoptosis (programmed cell death) in human cancer cells.[1]
Antimicrobial Activity
Essential oils containing this compound have demonstrated notable antimicrobial properties. These oils have shown efficacy against a range of Gram-positive bacteria.[3] The lipophilic nature of sesquiterpenes like this compound may facilitate their interaction with and disruption of microbial cell membranes.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is inferred from studies on structurally related eudesmane sesquiterpenoids. These compounds have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[4] The underlying mechanism is believed to involve the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5]
Antioxidant Activity
Essential oils containing this compound have exhibited antioxidant capacity in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[6] This activity is crucial for combating oxidative stress, which is implicated in a variety of chronic diseases.
Data Presentation
The following tables summarize the available quantitative data for the pharmacological activities associated with this compound and essential oils in which it is a constituent. It is critical to note that data from essential oils reflect the combined effect of all their components.
Table 1: Anticancer and Cytotoxic Activities
| Compound/Extract | Cell Line | Assay | IC₅₀/ED₅₀ Value | Reference |
| Essential Oil of Achyrocline ramosissima (containing 2.99% this compound) | HeLa (cervix carcinoma) | Not Specified | 28.2 µg/mL | [3] |
| Structurally related sesquiterpene | 5 human tumor cell lines | Not Specified | 5.90 - 10.83 µg/mL | [7] |
Table 2: Antimicrobial Activity
| Compound/Extract | Microorganism | Assay | MIC Value | Reference |
| Essential Oil of Achyrocline ramosissima (containing 2.99% this compound) | Staphylococcus aureus ATCC 6538 | Broth Microdilution | 50 - 100 µg/mL | [3] |
| Essential Oil of Achyrocline ramosissima (containing 2.99% this compound) | Bacillus subtilis CECT 39 | Broth Microdilution | 50 µg/mL | [3] |
Table 3: Anti-inflammatory Activity
| Compound/Extract | Cell Line | Assay | IC₅₀ Value | Reference |
| Epi-eudebeiolide C (a related eudesmane) | RAW 264.7 | Nitric Oxide Inhibition | 17.9 µM | [4] |
| Related eudesmane sesquiterpenoids | BV-2 | Nitric Oxide Inhibition | 21.63 - 60.70 μM | [8] |
Table 4: In Silico Binding Affinities of this compound
| Target Protein | Binding Affinity (Ki) | Free Energy of Binding (ΔG) | Potential Activity | Reference |
| Peroxisome Proliferator-Activated Receptor α (PPAR-α) | 5.4 µM | -7.2 kcal/mol | Anti-inflammatory | |
| Cannabinoid CB2 Receptor (CB2) | 28.9 µM | -6.2 kcal/mol | Anti-inflammatory | |
| Acetylcholinesterase (AChE) | 5.4 µM | -7.2 kcal/mol | Neuroprotective |
Potential Mechanisms of Action & Signaling Pathways
The precise molecular mechanisms of this compound are not yet fully elucidated. However, based on studies of other sesquiterpenes, particularly those of the eudesmane and selinane classes, several key signaling pathways are likely to be involved.
Anticancer Activity: Induction of Apoptosis
Sesquiterpenes are known to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the subsequent activation of caspases.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a central regulator of inflammation. Sesquiterpenes have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes like iNOS and COX-2. This inhibition can occur at various points, including the prevention of IκBα phosphorylation and degradation, which keeps NF-κB sequestered in the cytoplasm.
Modulation of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Some sesquiterpenes can modulate this pathway, for example, by inhibiting the phosphorylation of key kinases like ERK and p38, which can contribute to their anticancer and anti-inflammatory effects.
Experimental Protocols
The following are detailed protocols for the in vitro assessment of the potential pharmacological activities of this compound.
Anticancer Activity: MTT Assay for Cytotoxicity
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a dose-response curve.
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
This compound
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Tween 80 (for lipophilic compounds)
-
Resazurin (B115843) solution (optional, as a viability indicator)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in broth in a 96-well plate. To enhance the solubility of the lipophilic this compound, the broth can be supplemented with a low concentration of Tween 80 (e.g., 0.5%).
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm. Alternatively, a viability indicator like resazurin can be added, where a color change indicates metabolic activity.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
96-well microplate or spectrophotometer cuvettes
-
Ascorbic acid or Trolox (as a positive control)
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Sample Preparation: Prepare a stock solution of this compound and the positive control in the same solvent. Make serial dilutions to obtain a range of concentrations.
-
Reaction: In a 96-well plate, add a specific volume of each sample dilution and an equal volume of the DPPH solution. Include a control (solvent + DPPH solution).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC₅₀ Determination: Plot the percentage of scavenging against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion and Future Directions
This compound is a promising natural compound with potential pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The current body of evidence, largely derived from studies on essential oils and related compounds, warrants further investigation into the purified form of this compound.
Future research should focus on:
-
Isolation and Purification: Obtaining highly pure this compound to conduct definitive pharmacological studies.
-
In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by the pure compound.
-
In Vivo Studies: Validating the in vitro findings in animal models to assess its efficacy and safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its pharmacological activity and develop more potent derivatives.
By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of new therapeutic agents for a variety of diseases.
References
- 1. This compound | 6813-21-4 | GAA81321 | Biosynth [biosynth.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,10-Seco-Eudesmane sesquiterpenoids as a new type of anti-neuroinflammatory agents by suppressing TLR4/NF-κB/MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound (CAS 6813-21-4) - For Research Use [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. jfda-online.com [jfda-online.com]
A Technical Guide to Sesquiterpenes with a Focus on Selina-3,7(11)-diene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of sesquiterpenes, a diverse class of natural products, with a detailed focus on the bicyclic sesquiterpene Selina-3,7(11)-diene. This document collates critical information on the chemical properties, natural occurrence, biological activities, and relevant experimental methodologies, aiming to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction to Sesquiterpenes
Sesquiterpenes are a class of terpenes composed of three isoprene (B109036) units, resulting in a 15-carbon backbone (C15H24).[1][2] They are synthesized in plants, fungi, insects, and marine organisms and exhibit a vast array of cyclic and acyclic structures.[1][3] This structural diversity, arising from complex carbocyclic skeletons and a wide range of functional groups, contributes to their broad spectrum of biological activities.[1][4] Sesquiterpenes and their derivatives, such as sesquiterpene lactones, have garnered significant attention for their potential therapeutic applications, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects.[5][6][7]
This compound: A Closer Look
This compound is a naturally occurring bicyclic sesquiterpene hydrocarbon.[2] It is a constituent of various plant essential oils and has been identified as a semiochemical in ecological interactions.[8]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄ | [9][10] |
| Molecular Weight | 204.35 g/mol | [2][9] |
| CAS Number | 6813-21-4 | [9][10] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Characteristic, woody | [2][11] |
| IUPAC Name | (4aR,8aR)-5,8a-dimethyl-3-propan-2-ylidene-1,2,4,4a,7,8-hexahydronaphthalene | [9] |
| Synonyms | Eudesma-3,7(11)-diene, 3,7(11)-Selinadiene | [9][10][12] |
| logPoct/wat | 4.869 | [12] |
| Water Solubility (log10WS) | -5.11 mol/L | [12] |
Table 1: Chemical and Physical Properties of this compound. This table summarizes the key identifiers and physicochemical properties of this compound.
Natural Occurrence
This compound is found in the essential oils of a variety of plants. Notably, it is a principal constituent of the essential oil from Morella pubescens, where it can comprise up to 5.3% of the oil.[8][13] It has also been reported in other natural sources such as ginger rhizome oil, hop oil, and lime oil.[8] In the animal kingdom, it is a major component of the defensive secretion of the caterpillar Battus polydamas archidamas, where it is thought to be synthesized de novo and acts as a deterrent against predators.[8]
Biological Activities and Therapeutic Potential
While research on the specific biological activities of isolated this compound is emerging, studies on essential oils rich in this compound, and on the broader class of sesquiterpenes, indicate significant therapeutic potential.
Antimicrobial and Anti-inflammatory Properties
Essential oils containing this compound have demonstrated biological activities. For instance, the essential oil of Morella pubescens, which contains a significant amount of this compound, has shown strong antibacterial activity against Gram-positive bacteria.[8] Sesquiterpenes, in general, are recognized as potent inhibitors and modulators of inflammation, often targeting key signaling pathways.[1]
Anticancer and Chemosensitizing Effects
Sesquiterpenes and their lactone derivatives have shown considerable promise in cancer therapy. They can modulate key signaling pathways involved in cancer progression, such as apoptosis induction and cell cycle arrest.[14][15] Furthermore, some sesquiterpenes have been shown to enhance the sensitivity of cancer cells to conventional chemotherapeutic drugs, helping to overcome drug resistance.[5][14][15] While direct evidence for this compound's anticancer effects is limited, its structural class suggests this as a promising area for future investigation. Some reports suggest it may inhibit certain kinases involved in cell growth and induce apoptosis in cancer cells.[2]
Modulation of Signaling Pathways
The therapeutic effects of sesquiterpenes are often attributed to their ability to modulate intracellular signaling cascades. Key pathways influenced by sesquiterpenes include:
-
NF-κB Signaling: Many sesquiterpenes are potent inhibitors of the NF-κB (nuclear factor-kappaB) signaling pathway, a critical regulator of inflammatory responses and cell survival.[1][14] By inhibiting this pathway, sesquiterpenes can downregulate the expression of pro-inflammatory cytokines and anti-apoptotic proteins.[15]
-
STAT3 Pathway: The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is another crucial target. Aberrant STAT3 activation is linked to cancer cell proliferation, survival, and drug resistance.[14] Sesquiterpene lactones have been shown to modulate this pathway.[14][15]
-
Other Pathways: Sesquiterpenes have also been reported to modulate other significant signaling pathways, including PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK, all of which are central to cell growth, differentiation, and survival, and are often dysregulated in cancer.[14][15]
The following diagram illustrates the general mechanism by which sesquiterpenes can modulate the NF-κB signaling pathway to exert anti-inflammatory and chemosensitizing effects.
Caption: Sesquiterpene-mediated inhibition of the NF-κB signaling pathway.
Experimental Protocols
This section outlines general methodologies for the extraction, isolation, characterization, and biological evaluation of sesquiterpenes like this compound from plant matrices.
Extraction and Isolation Workflow
The general workflow for obtaining pure sesquiterpenes from a plant source is depicted below.
Caption: General workflow for extraction and isolation of this compound.
Detailed Methodologies:
-
Hydrodistillation (for essential oils):
-
Fresh or dried plant material is placed in a distillation apparatus with water.
-
The mixture is heated to boiling, and the resulting steam, carrying the volatile essential oils, is condensed.
-
The essential oil, being immiscible with water, is separated from the aqueous distillate.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis:
-
The essential oil or isolated fraction is diluted in a suitable solvent (e.g., hexane).
-
A small volume is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint for identification by comparison with spectral libraries (e.g., NIST).
-
Biosynthesis and Synthesis
The biosynthesis of sesquiterpenes originates from the mevalonate (B85504) pathway, leading to the universal precursor farnesyl pyrophosphate (FPP).[16] Sesquiterpene synthases (STSs) then catalyze the cyclization of FPP into the diverse array of sesquiterpene skeletons.[3][16] Specifically, selinane-type sesquiterpenes can be produced by enzymes such as selina-4(15),7(11)-diene synthase from Streptomyces pristinaespiralis.[8] The total synthesis of this compound presents a significant challenge due to the stereocontrolled construction of its bicyclic skeleton.[8]
The following diagram illustrates the initial steps of sesquiterpene biosynthesis.
Caption: Simplified overview of the mevalonate pathway leading to sesquiterpenes.
Future Perspectives
This compound and other related sesquiterpenes represent a promising reservoir of bioactive molecules. Future research should focus on the isolation and purification of this compound to enable a thorough investigation of its specific biological activities and elucidation of its mechanisms of action. The development of efficient synthetic routes will also be crucial for producing sufficient quantities for preclinical and clinical studies. Given the demonstrated potential of sesquiterpenes in modulating key signaling pathways implicated in various diseases, this compound warrants further exploration as a potential lead compound in drug discovery programs.
References
- 1. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 6813-21-4: this compound | CymitQuimica [cymitquimica.com]
- 3. Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic elucidations of sesquiterpenes ameliorating viral infections: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound (CAS 6813-21-4) - For Research Use [benchchem.com]
- 9. This compound | C15H24 | CID 6432648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [webbook.nist.gov]
- 11. The Kovats Retention Index: this compound (C15H24) [pherobase.com]
- 12. This compound (CAS 6813-21-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. mdpi.com [mdpi.com]
- 14. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oaepublish.com [oaepublish.com]
- 16. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Stereochemistry and Isomeric Forms of Selina-3,7(11)-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selina-3,7(11)-diene, a bicyclic sesquiterpene found in a variety of essential oils, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] This technical guide provides a comprehensive overview of the stereochemistry and isomeric forms of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its associated biological pathways. Understanding the nuanced stereochemical landscape of this molecule is paramount for elucidating its structure-activity relationships and advancing its potential in drug discovery and development.
This compound belongs to the eudesmane (B1671778) class of sesquiterpenoids, which are characterized by a decahydronaphthalene (B1670005) ring system.[3][4] The specific stereochemistry of the naturally occurring and most commonly cited isomer of this compound is (4aR,8aR)-5,8a-dimethyl-3-propan-2-ylidene-1,2,4,4a,7,8-hexahydronaphthalene.[5][6] The presence of multiple stereocenters gives rise to a rich diversity of stereoisomers, each with potentially unique biological activities.
Stereochemistry and Isomeric Forms
The core structure of this compound contains several chiral centers, leading to the possibility of numerous stereoisomers, including enantiomers and diastereomers. The broader family of selinene isomers, such as α-, β-, γ-, and δ-selinene, share the same molecular formula (C15H24) but differ in the position of their double bonds and their stereochemistry.
The systematic IUPAC name for the most well-documented isomer of this compound, (4aR,8aR)-5,8a-dimethyl-3-propan-2-ylidene-1,2,4,4a,7,8-hexahydronaphthalene, defines the absolute configuration at the two bridgehead carbons. However, other stereoisomers are theoretically possible and may coexist in natural sources or be generated through synthetic routes. The physical properties of these isomers, particularly their optical rotation, are critical for their identification and characterization. Enantiomers, being non-superimposable mirror images, will rotate plane-polarized light to an equal extent but in opposite directions.[7][8] Diastereomers, on the other hand, will exhibit different physical properties, including boiling points, melting points, and optical rotations.
dot
Quantitative Data of Selinene Isomers
A comparative analysis of the physical properties of this compound and its related isomers is essential for their differentiation and quality control. The following table summarizes available quantitative data.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Specific Rotation ([α]D) |
| This compound | 6813-21-4 | C15H24 | 204.35 | 269.0 - 270.0 @ 760 mmHg[6] | 105.56[6] | Not widely reported |
| (+)-β-Selinene | 17066-67-0 | C15H24 | 204.35 | 120 @ 10 Torr[9] | Not available | +72° (c=1, CHCl3)[9] |
Experimental Protocols
Total Synthesis of Eudesmane Sesquiterpenes (e.g., (+)-β-Selinene)
The total synthesis of eudesmane sesquiterpenes provides access to specific stereoisomers for biological evaluation. A common strategy involves a stereoselective approach starting from a chiral precursor. The following is a generalized workflow based on published syntheses of related compounds like (+)-β-Selinene.[10]
dot
Methodology:
-
Ene Reaction: The synthesis often commences with an ene reaction between a chiral starting material, such as (-)-β-pinene, and an acyl chloride (e.g., acryloyl chloride) to introduce a side chain.[10]
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, often facilitated by a base, to form a tricyclic ketone.[10]
-
Retro-ene Reaction: Thermal rearrangement via a retro-ene reaction opens one of the rings to afford a decalinone system.[10]
-
Cuprate Addition: Stereoselective introduction of a methyl group is achieved through the addition of a lithium dimethylcuprate.[10]
-
Wittig Reaction: The synthesis is completed by a Wittig reaction to introduce the exocyclic methylene (B1212753) group, yielding the final product.[10]
Separation and Characterization of Isomers
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a powerful technique for the separation of enantiomers. A typical protocol for the separation of sesquiterpene isomers is as follows:
-
Column: A chiral stationary phase, often polysaccharide-based (e.g., amylose (B160209) or cellulose (B213188) derivatives), is used.
-
Mobile Phase: A non-polar mobile phase, such as a mixture of hexane (B92381) and isopropanol, is typically employed.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) is commonly used.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is instrumental for the identification and quantification of volatile compounds like selinene isomers in complex mixtures such as essential oils.
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is generally used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is applied to the oven to separate compounds based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: The mass spectrometer fragments the eluted compounds, and the resulting fragmentation patterns are compared to spectral libraries for identification.
Biological Activity and Signaling Pathways
This compound has been reported to exhibit promising anticancer and anti-inflammatory properties. These effects are believed to be mediated through the modulation of key signaling pathways.
Anticancer Activity: Kinase Inhibition and Apoptosis
Several studies suggest that this compound exerts its anticancer effects by inhibiting the activity of certain protein kinases and inducing apoptosis (programmed cell death) in cancer cells.[1] While the specific kinases targeted by this compound are not yet fully elucidated, a general mechanism involves the disruption of signaling cascades that control cell growth, proliferation, and survival.
dot
Anti-inflammatory Activity: Modulation of MAPK and NF-κB Pathways
The anti-inflammatory effects of selinane-type sesquiterpenes are often attributed to their ability to modulate the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.
The MAPK cascade involves a series of protein kinases, including p38, JNK, and ERK, that are activated in response to inflammatory stimuli. The NF-κB pathway is regulated by the IκB kinase (IKK) complex, which, upon activation, phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate the transcription of pro-inflammatory genes.
dot
Conclusion
This compound and its isomers represent a promising class of natural products with significant therapeutic potential. A thorough understanding of their stereochemistry is fundamental for advancing their development as drug candidates. This technical guide has provided a detailed overview of the isomeric forms of this compound, methods for their synthesis and characterization, and insights into their mechanisms of action. Further research is warranted to fully elucidate the specific molecular targets of these compounds and to explore the therapeutic applications of individual stereoisomers.
References
- 1. This compound | 6813-21-4 | GAA81321 | Biosynth [biosynth.com]
- 2. This compound (CAS 6813-21-4) - For Research Use [benchchem.com]
- 3. (-)-beta-Selinene|High-Purity Reference Standard [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C15H24 | CID 6432648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 6813-21-4 [thegoodscentscompany.com]
- 7. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. β-selinene | 17066-67-0 [chemicalbook.com]
- 10. "PART I: THE STEREOSPECIFIC TOTAL SYNTHESIS OF THE EUDESMANE SESQUITERP" by LIONEL DEWILDER MOORE [docs.lib.purdue.edu]
Selina-3,7(11)-diene: A Comprehensive Technical Guide for its Role as a Semiochemical in Ecological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selina-3,7(11)-diene, a naturally occurring sesquiterpene, plays a significant role in the chemical communication between organisms within an ecosystem. As a semiochemical, it mediates interactions such as plant defense against herbivores and insect communication. This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, analytical methods for its detection and quantification, its ecological functions, and the experimental protocols used to study its effects. This document is intended to serve as a comprehensive resource for researchers in ecology, entomology, and chemical biology, as well as for professionals in drug development exploring natural compounds.
Chemical Properties and Biosynthesis
This compound is a bicyclic sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[1] It is a volatile organic compound found in the essential oils of various plants, including hops (Humulus lupulus), and is known for its characteristic herbal and woody aroma.[2]
The biosynthesis of this compound, like all sesquiterpenes, originates from farnesyl pyrophosphate (FPP).[3] The cyclization of FPP is catalyzed by a class of enzymes known as sesquiterpene synthases, specifically selinadiene synthases.[1] While the precise enzyme responsible for the synthesis of this compound can vary between organisms, the general pathway involves the ionization of FPP, followed by a series of carbocation-mediated cyclizations and rearrangements.
Biosynthesis of this compound from FPP.
Ecological Role as a Semiochemical
This compound functions as a semiochemical, a chemical substance that carries a message, in various ecological contexts. Its role can be broadly categorized as follows:
-
Plant Defense: Plants produce and emit this compound as part of their defense mechanism against herbivores. It can act as a repellent or deterrent to feeding for certain insect species.
-
Insect Communication: In some insect species, this compound may serve as a pheromone or allomone, influencing behaviors such as aggregation, alarm, or host recognition. For instance, it is a component of the defensive secretion of the caterpillar Battus polydamas archidamas, where it acts as a deterrent against predatory ants.[1]
Data Presentation: Quantification of this compound
Quantitative data on the emission rates of this compound from plants are not extensively available in the literature. However, its presence and relative abundance in the essential oils of various plants have been documented.
| Plant Species | Plant Part | Percentage of this compound in Essential Oil | Reference |
| Morella pubescens | Leaves | 5.3% | [1] |
| Humulus lupulus (Hops) | Cones | 0.4 - 4.6% | [4] |
| Cannabis sativa | - | Present | [2] |
Note: The percentage in essential oil does not directly translate to emission rates into the atmosphere, which is a more ecologically relevant measure for a semiochemical.
Experimental Protocols
Collection and Analysis of Plant Volatiles
Objective: To collect and quantify this compound and other volatile organic compounds emitted by plants.
Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
-
Plant Material: Place a known weight of fresh plant material (e.g., leaves, flowers) in a sealed headspace vial.
-
Volatile Trapping: Expose a Solid-Phase Microextraction (SPME) fiber with a suitable coating (e.g., PDMS/DVB) to the headspace of the vial for a defined period to adsorb the emitted volatiles.
-
Desorption and Analysis: Introduce the SPME fiber into the heated injection port of a gas chromatograph (GC) to desorb the trapped volatiles.
-
Separation: Separate the volatile compounds on a capillary column (e.g., DB-5ms). A typical temperature program starts at a low temperature (e.g., 40°C) and gradually increases to a high temperature (e.g., 250°C).
-
Detection and Identification: Detect the separated compounds using a mass spectrometer (MS). Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a spectral library (e.g., NIST).[5]
-
Quantification: Quantify the amount of this compound using an internal or external standard calibration curve.[6]
Workflow for plant volatile collection and analysis.
Electroantennography (EAG)
Objective: To measure the olfactory response of an insect's antenna to this compound.
Methodology:
-
Antenna Preparation: Excise an antenna from a live insect and mount it between two electrodes filled with a conductive solution.[7]
-
Stimulus Preparation: Prepare a series of dilutions of synthetic this compound in a suitable solvent (e.g., paraffin (B1166041) oil). Apply a known amount of each dilution onto a filter paper strip placed inside a Pasteur pipette.
-
Stimulus Delivery: Deliver a puff of air through the pipette, carrying the odorant over the mounted antenna.
-
Signal Recording: Record the electrical potential change (depolarization) from the antenna using an EAG system. The amplitude of the negative voltage deflection is the EAG response.[8][9]
-
Data Analysis: Compare the EAG responses to different concentrations of this compound and to a solvent control.
Behavioral Assays: Y-tube Olfactometer
Objective: To assess the behavioral response (attraction or repulsion) of an insect to this compound.
Methodology:
-
Apparatus: Use a Y-shaped glass or plastic tube with a central arm and two side arms.[10]
-
Airflow: Introduce a constant and equal airflow into each of the two side arms. One airflow passes over a filter paper treated with a known concentration of this compound (odor source), while the other passes over a filter paper with the solvent alone (control).
-
Insect Release: Introduce an individual insect into the central arm of the olfactometer.
-
Choice Observation: Observe the insect's movement and record which arm it enters and the time it spends in each arm. A choice is typically defined as the insect moving a certain distance into one of the arms.[11]
-
Data Analysis: Analyze the number of insects choosing the odor arm versus the control arm. A statistically significant preference for one arm indicates either attraction or repulsion.[12]
Specific quantitative behavioral data for insects' responses to this compound is limited in the available literature.
Insect Olfactory Signaling Pathway
The detection of semiochemicals like this compound in insects is initiated by olfactory receptor neurons (ORNs) located in the antennae. The binding of the odorant molecule to a specific olfactory receptor (OR) on the ORN dendrite triggers a signaling cascade that leads to the generation of an electrical signal. Insect ORs are a unique class of ligand-gated ion channels, often forming a complex with a co-receptor (Orco).[13] In some cases, G-protein coupled receptors (GPCRs) are also involved in modulating the olfactory signal.[8][9][14]
Generalized insect olfactory signaling pathway.
Conclusion
This compound is a vital semiochemical that influences ecological interactions in diverse ways. This guide has provided a foundational understanding of its chemical nature, biosynthesis, ecological roles, and the experimental approaches used to study it. While quantitative data on its direct effects as a semiochemical are still emerging, the protocols and information presented here offer a robust framework for future research. Further investigation into the specific olfactory receptors that detect this compound and the precise quantitative effects on insect behavior will be crucial for a more complete understanding of its ecological significance and for harnessing its potential in applications such as pest management and drug discovery.
References
- 1. Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS [mdpi.com]
- 2. gcms.cz [gcms.cz]
- 3. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. gcms.cz [gcms.cz]
- 7. ockenfels-syntech.com [ockenfels-syntech.com]
- 8. benchchem.com [benchchem.com]
- 9. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 10. Y-maze: an unconditioned behavioural test used to assess exploratory behaviour and spatial working memory function. | Protocols | Zantiks [zantiks.com]
- 11. researchgate.net [researchgate.net]
- 12. cyagen.com [cyagen.com]
- 13. orbi.uliege.be [orbi.uliege.be]
- 14. slunik.slu.se [slunik.slu.se]
Methodological & Application
Total Synthesis of (±)-Selina-3,7(11)-diene: A Detailed Overview of Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the total synthesis strategies for (±)-Selina-3,7(11)-diene, a naturally occurring sesquiterpene of interest for its potential biological activities. The focus is on a stereoselective approach utilizing an intramolecular Diels-Alder reaction, a powerful tool in the construction of complex cyclic systems. Detailed experimental protocols for key steps, quantitative data, and visualizations of the synthetic pathway are presented to aid in the understanding and potential application of these methods.
Introduction
(±)-Selina-3,7(11)-diene is a member of the eudesmane (B1671778) family of sesquiterpenoids, characterized by a decalin core. The stereocontrolled synthesis of this class of molecules presents a significant challenge to synthetic chemists due to the presence of multiple contiguous stereocenters. An elegant and efficient approach to the synthesis of the selinane skeleton involves a biomimetic intramolecular Diels-Alder cycloaddition of a C15 tetraene. This strategy allows for the construction of the bicyclic core in a single, stereocontrolled step.
Retrosynthetic Analysis
The retrosynthetic analysis for (±)-Selina-3,7(11)-diene hinges on the key intramolecular Diels-Alder reaction. The target molecule can be disconnected at the C4a-C8a and C5-C6 bonds, revealing a C15 tetraene precursor. This tetraene, in turn, can be synthesized by coupling a suitable C10 diene unit with a C5 side chain. A practical approach to the C10 diene involves the use of a sulfolene as a masked diene, which can release the diene upon thermal extrusion of sulfur dioxide.
Caption: Retrosynthetic analysis of (±)-Selina-3,7(11)-diene.
Synthetic Strategy and Key Reactions
The forward synthesis involves the preparation of a key sulfolene intermediate, which serves as a precursor to the reactive tetraene. This is achieved by attaching a long-chain alkyl group containing a terminal double bond to 2,5-dihydro-3-methylthiophene S,S-dioxide. Subsequent thermal extrusion of sulfur dioxide from the sulfolene generates the C15 tetraene in situ, which then undergoes a spontaneous intramolecular Diels-Alder reaction to yield the selinane skeleton.
Key Synthetic Steps:
-
Synthesis of the Sulfolene Precursor: This typically involves the alkylation of a suitable sulfolene derivative with a functionalized C5 side chain.
-
Generation of the Tetraene and Intramolecular Diels-Alder Reaction: The sulfolene precursor is heated to induce the extrusion of SO2, generating the transient tetraene which immediately cyclizes.
-
Final Transformations: The product of the Diels-Alder reaction may require further functional group manipulations to afford the final target, (±)-Selina-3,7(11)-diene.
Caption: General workflow for the total synthesis.
Experimental Protocols
Detailed experimental protocols for the key steps in the synthesis of (±)-Selina-3,7(11)-diene are provided below. These are based on established literature procedures and should be adapted and optimized as necessary.
Protocol 1: Synthesis of the C15 Tetraene Precursor (Sulfolene Alkylation)
-
Materials: 2,5-dihydro-3-methylthiophene S,S-dioxide, a suitable C10 alkyl halide with a terminal double bond (e.g., 1-bromo-deca-9-ene), strong base (e.g., n-butyllithium), anhydrous solvent (e.g., THF).
-
Procedure:
-
Dissolve 2,5-dihydro-3-methylthiophene S,S-dioxide in anhydrous THF under an inert atmosphere (e.g., argon) and cool to -78 °C.
-
Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature at -78 °C.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of the C10 alkyl halide in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the alkylated sulfolene precursor.
-
Protocol 2: Intramolecular Diels-Alder Reaction
-
Materials: Alkylated sulfolene precursor, high-boiling point solvent (e.g., toluene (B28343) or xylene).
-
Procedure:
-
Dissolve the alkylated sulfolene precursor in toluene in a flask equipped with a reflux condenser.
-
Heat the solution to reflux (approximately 110 °C for toluene).
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within several hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate (±)-Selina-3,7(11)-diene.
-
Data Presentation
The following table summarizes typical yields for the key steps in the synthesis of (±)-Selina-3,7(11)-diene. Please note that yields can vary depending on the specific reagents, conditions, and scale of the reaction.
| Step | Reactants | Products | Typical Yield (%) |
| Sulfolene Alkylation | 2,5-dihydro-3-methylthiophene S,S-dioxide, 1-bromo-deca-9-ene | C15 Alkylated Sulfolene | 60-70 |
| Intramolecular Diels-Alder Reaction | C15 Alkylated Sulfolene | (±)-Selina-3,7(11)-diene | 75-85 |
| Overall Yield | 45-60 |
Spectroscopic Data for (±)-Selina-3,7(11)-diene:
-
¹H NMR (CDCl₃): δ 5.35 (br s, 1H), 4.72 (s, 1H), 4.68 (s, 1H), 2.05-1.95 (m, 4H), 1.80-1.20 (m, 10H), 1.68 (s, 3H), 0.95 (s, 3H).
-
¹³C NMR (CDCl₃): δ 150.1, 148.5, 124.5, 109.2, 49.8, 41.7, 39.8, 37.4, 36.9, 34.1, 28.2, 27.9, 24.5, 21.6, 16.5.
-
MS (EI): m/z (%) 204 (M⁺, 25), 189 (20), 161 (100), 133 (30), 105 (45), 91 (50).
Conclusion
The total synthesis of (±)-Selina-3,7(11)-diene via an intramolecular Diels-Alder reaction of a C15 tetraene represents a robust and efficient strategy for the construction of the eudesmane skeleton. The use of a sulfolene as a masked diene provides a practical method for the generation of the reactive tetraene precursor. The detailed protocols and data presented herein offer a valuable resource for researchers interested in the synthesis of this and related sesquiterpenoids for further investigation in drug discovery and other applications.
Enantioselective Synthesis of Selina-3,7(11)-diene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enantioselective synthesis of Selina-3,7(11)-diene, a sesquiterpene of interest for its potential biological activities. The presented synthetic strategy is based on established methodologies for the asymmetric synthesis of the eudesmane (B1671778) core, a common structural motif in many sesquiterpenoids. Key transformations include an asymmetric conjugate addition to establish the critical C10 stereocenter, followed by the formation of the bicyclic decalin core and subsequent functional group manipulations to yield the target molecule. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.
Introduction
This compound is a naturally occurring sesquiterpene hydrocarbon with the molecular formula C15H24.[1][2][3][4][5] It is a member of the eudesmane family of sesquiterpenoids, which are characterized by a decalin (bicyclo[4.4.0]decane) core.[6][7][8] Eudesmane sesquiterpenoids have garnered significant attention from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The stereocontrolled synthesis of these complex natural products is a significant challenge in organic chemistry, and the development of enantioselective methods is crucial for accessing stereochemically pure compounds for biological evaluation.
This application note details a proposed enantioselective synthesis of (+)-Selina-3,7(11)-diene, leveraging key advances in asymmetric catalysis. The strategy hinges on the enantioselective formation of the C10 all-carbon quaternary stereocenter, a common challenge in the synthesis of eudesmanes.
Overall Synthetic Strategy
The retrosynthetic analysis for (+)-Selina-3,7(11)-diene is outlined below. The target molecule can be accessed from a key bicyclic intermediate containing the eudesmane core. This intermediate, in turn, can be synthesized from a chiral acyclic precursor. The crucial enantioselective step is the asymmetric conjugate addition of an organocuprate reagent to an enone, which sets the stereochemistry at the C10 position.
References
- 1. Catalytic Enantioselective Approach to the Eudesmane Sesquiterpenoids: Total Synthesis of (+)-Carissone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C15H24 | CID 6432648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Total synthesis of eudesmane terpenes by site-selective C-H oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of Selina-3,7(11)-diene from Essential Oils
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for extracting and purifying Selina-3,7(11)-diene, a sesquiterpene found in various plant essential oils. The protocols detailed below are designed to offer a practical guide for isolating this compound for research and development purposes.
Introduction
This compound is a naturally occurring sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄. It is a constituent of the essential oils of various plants, including Morella pubescens, hop (Humulus lupulus), ginger (Zingiber officinale), and lime. This compound and the essential oils containing it have garnered interest for their potential biological activities, including antimicrobial and anti-inflammatory properties. The isolation and purification of this compound are crucial steps for its pharmacological evaluation and potential development as a therapeutic agent.
Data Presentation: Quantitative Analysis of this compound in Essential Oils
The concentration of this compound can vary significantly depending on the plant source and the extraction method employed. The following table summarizes the reported quantitative data for this compound in the essential oils of different plant species.
| Plant Species | Extraction Method | Percentage of this compound in Essential Oil | Reference |
| Morella pubescens | Hydrodistillation | 5.3 ± 0.2% | [1][2] |
| Morella pubescens | Not Specified | 17.4 - 17.8% | [3] |
| Hop (Humulus lupulus) | Direct Thermal Desorption-Gas Chromatography (DTD-GC) | 0.121% (in one variety) | [4] |
Experimental Protocols
Extraction of Essential Oil from Plant Material
The initial step in isolating this compound is the extraction of the essential oil from the plant matrix. Steam distillation and solvent extraction are two commonly employed methods.
Protocol 1.1: Steam Distillation
This method is suitable for extracting volatile compounds like sesquiterpenes from fresh or dried plant material.
Materials:
-
Fresh or dried plant material (e.g., leaves of Morella pubescens)
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)
-
Distilled water
-
Heating mantle
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Prepare the plant material by coarsely grinding it to increase the surface area for extraction.
-
Place the ground plant material into the biomass flask of the steam distillation apparatus.
-
Fill the boiling flask with distilled water to approximately two-thirds of its capacity and add a few boiling chips.
-
Assemble the steam distillation apparatus, ensuring all joints are properly sealed.
-
Begin heating the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.
-
The steam and essential oil vapor mixture will then travel to the condenser, where it will be cooled and condensed back into a liquid.
-
Collect the distillate, which will consist of a biphasic mixture of water and the essential oil.
-
Separate the essential oil layer from the aqueous layer using a separatory funnel.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the essential oil in a sealed, dark glass vial at 4°C until further purification.
Protocol 1.2: Solvent Extraction
Solvent extraction can be an alternative method, particularly for less volatile or thermally sensitive compounds.
Materials:
-
Dried and powdered plant material
-
Soxhlet extractor
-
Organic solvent (e.g., hexane, ethanol)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place the dried and powdered plant material in a cellulose (B213188) thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Fill the round-bottom flask of the Soxhlet apparatus with the chosen organic solvent.
-
Assemble the apparatus and heat the solvent to its boiling point.
-
The solvent vapor will rise, condense, and drip onto the plant material, extracting the desired compounds.
-
The extraction process is allowed to proceed for several hours, with the solvent continuously cycling through the plant material.
-
After extraction, the solvent containing the extracted compounds is concentrated using a rotary evaporator to yield the crude essential oil.
-
Store the crude extract in a sealed vial at 4°C.
Purification of this compound by Column Chromatography
Column chromatography is a widely used technique for separating individual components from a complex mixture like an essential oil.
Materials:
-
Crude essential oil containing this compound
-
Silica (B1680970) gel (60-120 mesh)
-
Glass chromatography column
-
Non-polar solvent (e.g., n-hexane)
-
Polar solvent (e.g., ethyl acetate)
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and bubble-free packing.
-
Sample Loading: Dissolve the crude essential oil in a minimal amount of n-hexane and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with n-hexane. The non-polar compounds will travel down the column faster.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (B1210297) to the n-hexane. This will help to elute compounds with higher polarity. A typical gradient could be from 100% n-hexane to a 95:5 mixture of n-hexane:ethyl acetate.
-
Fraction Collection: Collect the eluate in small fractions using the collection tubes.
-
Monitoring by TLC: Monitor the separation process by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 98:2) and visualize the spots under a UV lamp or by using a suitable staining reagent.
-
Pooling and Concentration: Combine the fractions that contain the pure this compound, as identified by TLC analysis.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Purity Confirmation: Confirm the purity of the isolated compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound from plant material.
Caption: Experimental workflow for this compound isolation.
Potential Signaling Pathway
In silico studies have suggested an interaction between this compound and the cannabinoid CB2 receptor. The activation of the CB2 receptor is known to trigger specific downstream signaling cascades. The following diagram depicts a potential signaling pathway that could be modulated by this compound.
Caption: Potential signaling pathway of this compound via the CB2 receptor.
References
Application Note: Analysis of Selina-3,7(11)-diene by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Selina-3,7(11)-diene is a naturally occurring sesquiterpene hydrocarbon found in a variety of plants, including hops, and is a significant contributor to the aroma and flavor of many essential oils and alcoholic beverages. Its chemical formula is C15H24 with a molecular weight of 204.35 g/mol .[1][2][3] Accurate and robust analytical methods are essential for its identification and quantification in complex matrices for quality control, natural product research, and potential pharmaceutical applications. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds.
Experimental Protocols
This section details the methodology for the extraction and subsequent GC-MS analysis of this compound from a solid plant matrix.
1. Sample Preparation: Solvent Extraction
This protocol is a general method for extracting sesquiterpenes from dried plant material.[4]
-
Materials:
-
Dried and powdered plant material
-
Ethyl acetate (B1210297) (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
Vortex mixer
-
Centrifuge
-
Glass vials with PTFE-lined caps
-
Micropipettes
-
-
Procedure:
-
Weigh 100 mg of the dried, powdered plant material into a 2 mL glass vial.[4]
-
Add 1.5 mL of ethyl acetate to the vial.[4]
-
Cap the vial tightly and vortex vigorously for 1 minute.[4]
-
Sonicate the sample for 15 minutes in an ultrasonic bath to ensure thorough extraction.[4]
-
Centrifuge the vial at 5,000 x g for 10 minutes to pellet the plant material.[4]
-
Carefully transfer the supernatant to a clean glass vial.[4]
-
Add a small amount of anhydrous sodium sulfate to the supernatant to remove any residual water.[4]
-
The dried extract is now ready for GC-MS analysis.
-
2. GC-MS Analysis
The following instrumental parameters are recommended for the analysis of this compound.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatography (GC) Conditions:
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Transfer Line Temperature: 250 °C.[6]
-
Acquisition Range: 40–200 m/z.[6]
-
Scan Rate: 1 scan/s.[6]
-
Data Acquisition: Total Ion Current (TIC) and Selected Ion Monitoring (SIM) modes. For higher sensitivity and selectivity in quantitative analysis, SIM mode is recommended.
-
Data Presentation
Quantitative data for this compound is summarized in the table below. The Kovats Retention Index (RI) is a valuable parameter for compound identification, and values can vary based on the specific GC column and temperature program used.
| Parameter | Value | Reference |
| Molecular Formula | C15H24 | [1][2] |
| Molecular Weight | 204.3511 g/mol | [1][2] |
| CAS Registry Number | 6813-21-4 | [1][2] |
| Kovats RI (DB-5MS) | 1545 | [1] |
| Kovats RI (HP-5MS) | 1532 - 1542 | [1] |
| Kovats RI (DB-5) | 1527 | [1] |
| Kovats RI (Supelcowax-10) | 1789 | [1] |
Key Mass Spectral Ions:
While a full, downloadable mass spectrum is subject to licensing restrictions, the analysis of mass spectral data from libraries such as NIST is crucial for identification.[2] The molecular ion peak [M]+ at m/z 204 is a key identifier for this compound. For quantification using SIM, characteristic fragment ions should be selected. Based on typical sesquiterpene fragmentation, ions such as 189, 161, and 204 are often monitored.[7]
Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
References
Application Note: High-Performance Liquid Chromatography for the Analysis of Selina-3,7(11)-diene
Introduction
Selina-3,7(11)-diene is a bicyclic sesquiterpene hydrocarbon found in the essential oils of various plants, including hops, and is known to contribute to their characteristic aroma. Accurate and reliable analytical methods are crucial for its quantification in natural products, for quality control in the food and beverage industry, and for pharmacological research. While Gas Chromatography (GC) is a common technique for the analysis of volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, particularly for non-volatile or thermally sensitive samples, and for preparative scale isolation. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection.
Challenges in HPLC Analysis
The HPLC analysis of sesquiterpene hydrocarbons such as this compound can present challenges due to their non-polar nature and lack of a strong chromophore. This can result in low UV sensitivity.[1] However, the conjugated diene system in this compound allows for detection at low UV wavelengths.
Experimental Protocols
1. Sample Preparation
The sample preparation method will depend on the matrix from which this compound is being extracted.
-
For Essential Oils:
-
Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.
-
Dissolve the oil in and dilute to volume with methanol (B129727) or acetonitrile.
-
Vortex the solution for 1 minute to ensure homogeneity.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
For Plant Material (e.g., Hops):
-
Grind the dried plant material to a fine powder.
-
Accurately weigh 1-2 g of the powdered material into a flask.
-
Add 20 mL of hexane (B92381) or a similar non-polar solvent.
-
Extract using sonication for 30 minutes or by maceration for 24 hours.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Re-dissolve the residue in a known volume of methanol or acetonitrile.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
2. HPLC Method
The following is a proposed starting method for the analysis of this compound. Method optimization may be required.
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 70% B
-
5-20 min: 70% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 70% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
3. Preparation of Standards and Calibration
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard in triplicate to generate a calibration curve by plotting peak area against concentration.
Data Presentation
The following table template should be used to summarize the quantitative data obtained during method validation.
| Parameter | Result |
| Retention Time (min) | |
| Linearity (R²) | |
| Limit of Detection (LOD) | |
| Limit of Quantification (LOQ) | |
| Precision (%RSD) | |
| Accuracy (% Recovery) |
Visualizations
Experimental Workflow for HPLC Analysis of this compound
References
Application Notes and Protocols for Evaluating the Bioactivity of Selina-3,7(11)-diene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to a panel of in vitro assays for evaluating the potential anticancer, anti-inflammatory, and antimicrobial properties of the sesquiterpene Selina-3,7(11)-diene. The protocols detailed herein are established methods for assessing the bioactivity of natural products.
This compound is a naturally occurring sesquiterpene found in various plants and has been identified as a component of essential oils with interesting biological activities.[1] Preliminary studies suggest that this class of compounds may possess therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The following sections provide detailed protocols for key in vitro assays to rigorously evaluate these potential bioactivities, along with representative data from structurally similar compounds to guide experimental design and data interpretation.
Assessment of Anticancer Activity: Cytotoxicity Assays
A primary step in anticancer drug discovery is to evaluate the cytotoxicity of a compound against various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[4][5]
Data Presentation: Cytotoxicity of Selinane Sesquiterpenes
| Compound | Cell Line | IC50 (µM) |
| Selina-1,3,7(11)-trien-8-one | A549 | > 500 |
| HepG2 | > 500 | |
| IMR90 | > 500 | |
| Oxidoselina-1,3,7-trien-8-one | A549 | > 500 |
| HepG2 | 525.4 | |
| IMR90 | > 500 |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is adapted from standard MTT assay procedures.[4][5][6]
Materials:
-
Human cancer cell lines (e.g., A549, HepG2) and a normal cell line (e.g., IMR90)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 6813-21-4: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activity of an eudesmane sesquiterpene isolated from common Varthemia, Varthemia iphionoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selina-1,3,7(11)-trien-8-one and Oxidoselina-1,3,7(11)-trien-8-one from Eugenia uniflora Leaf Essential Oil and Their Cytotoxic Effects on Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selina-1,3,7(11)-trien-8-one and Oxidoselina-1,3,7(11)-trien-8-one from Eugenia uniflora Leaf Essential Oil and Their Cytotoxic Effects on Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Antimicrobial Effects of Selina-3,7(11)-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selina-3,7(11)-diene is a naturally occurring bicyclic sesquiterpene found in the essential oils of various plants.[1][2][3] As part of the broader class of terpenes, it is recognized for its potential biological activities. Preliminary studies suggest that this compound and structurally related sesquiterpenes possess antimicrobial properties, particularly against Gram-positive bacteria.[4][5] The proposed mechanism of action for many sesquiterpenes involves the disruption of the microbial cell membrane's integrity due to their lipophilic nature, leading to leakage of cellular contents and cell death.[4]
These application notes provide detailed protocols for the systematic evaluation of the antimicrobial efficacy of this compound. The described methodologies include the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics. These assays are fundamental in preclinical antimicrobial drug discovery and development for characterizing the potency and bactericidal or bacteriostatic nature of a novel compound.
Data Presentation
The following tables summarize hypothetical quantitative data for the antimicrobial activity of this compound against common Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 32 | 64 |
| Enterococcus faecalis | ATCC 29212 | 32 | 64 |
| Escherichia coli | ATCC 25922 | >128 | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | >128 |
Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 29213.
| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.5 | 5.5 | 5.5 | 5.5 |
| 2 | 6.2 | 5.1 | 4.8 | 4.2 |
| 4 | 7.1 | 4.6 | 4.1 | 3.5 |
| 8 | 8.5 | 3.9 | 3.2 | <2.0 |
| 24 | 9.1 | 3.5 | <2.0 | <2.0 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Test microorganisms (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test microorganism from an 18-24 hour agar (B569324) plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Plate Preparation:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at 2x the highest desired test concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL. Do not add bacteria to column 12.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed by the naked eye or a microplate reader.
-
Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline or PBS
-
Spreader or sterile beads
Procedure:
-
Subculturing:
-
From the wells of the MIC plate showing no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.
-
Also, take an aliquot from the growth control well. A 1:1000 dilution of the growth control in sterile saline may be necessary before plating.
-
-
Plating:
-
Spread the aliquots onto separate, labeled TSA plates.
-
-
Incubation:
-
Incubate the TSA plates at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Time-Kill Kinetics Assay
This assay evaluates the rate at which this compound kills a bacterial population over time.
Materials:
-
This compound
-
Test microorganism
-
CAMHB
-
Sterile flasks or tubes
-
Shaking incubator
-
TSA plates
-
Sterile saline for dilutions
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum in CAMHB adjusted to approximately 5 x 10⁵ CFU/mL as described in the MIC protocol.
-
-
Assay Setup:
-
Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
Include a growth control flask with no compound.
-
Inoculate each flask with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the appropriate dilutions onto TSA plates.
-
-
Incubation and Counting:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the colonies on the plates to determine the CFU/mL at each time point for each concentration.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each concentration.
-
A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is observed if the bacterial count remains relatively stable.
-
Mandatory Visualizations
Caption: Experimental workflow for antimicrobial testing.
Caption: Cell wall stress response pathway in S. aureus.
References
- 1. This compound, 6813-21-4 [thegoodscentscompany.com]
- 2. This compound | C15H24 | CID 6432648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. Sesquiterpenes and Monoterpenes from the Leaves and Stems of Illicium simonsii and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selina-3,7(11)-diene as a Chiral Synthon in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selina-3,7(11)-diene, a naturally occurring bicyclic sesquiterpene, presents a valuable and versatile chiral starting material for the synthesis of a variety of complex molecules. Its inherent stereochemistry, derived from the eudesmane (B1671778) skeleton, makes it an attractive chiral synthon for the construction of stereodefined natural products and analogues with potential applications in drug discovery and development. This document provides an overview of its application, focusing on key chemical transformations and providing detailed experimental protocols for its use as a chiral building block.
Key Applications
The strategic placement of double bonds in this compound allows for a range of selective chemical modifications. Two powerful methods for the diastereoselective functionalization of this scaffold are ozonolysis and hydroboration-oxidation. These reactions enable the introduction of new stereocenters with a high degree of control, dictated by the inherent chirality of the starting material.
Ozonolytic Cleavage for the Formation of Chiral Building Blocks
Ozonolysis of the endocyclic double bond in this compound can lead to the formation of highly functionalized chiral synthons. The resulting carbonyl compounds can be further elaborated to access a variety of target molecules.
Stereoselective Hydroboration-Oxidation
The hydroboration-oxidation of the exocyclic double bond in this compound provides a method for the stereoselective introduction of a hydroxyl group. This transformation proceeds in an anti-Markovnikov fashion and with syn-stereochemistry, leading to the formation of specific diastereomers.[1][2][3]
Data Presentation
The following table summarizes the key transformations of this compound and the potential for stereocontrol in the synthesis of derivatives.
| Transformation | Reagents | Key Intermediate/Product | Stereochemical Outcome | Potential Applications |
| Ozonolysis | 1. O₃, CH₂Cl₂/MeOH, -78 °C2. Reductive or Oxidative Workup | Chiral keto-aldehyde or corresponding acid | Retention of stereocenters at C5 and C10 | Synthesis of functionalized eudesmane derivatives |
| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Eudesman-11-ol derivative | Syn-addition to the 7(11)-double bond | Synthesis of hydroxylated eudesmane sesquiterpenoids |
Experimental Protocols
Protocol 1: Ozonolysis of this compound
This protocol describes the general procedure for the ozonolytic cleavage of the endocyclic double bond in this compound.
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃) generator
-
Reductive workup agent (e.g., Dimethyl sulfide (B99878) (DMS) or Triphenylphosphine (PPh₃)) or Oxidative workup agent (e.g., Hydrogen peroxide (H₂O₂))
-
Dry ice/acetone bath
Procedure:
-
Dissolve this compound in a mixture of anhydrous CH₂Cl₂ and MeOH (typically 2:1 to 3:1 v/v) in a reaction vessel equipped with a gas dispersion tube and a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.[4]
-
Bubble ozone gas through the solution. The reaction progress can be monitored by the disappearance of the starting material (TLC or GC) or by the appearance of a persistent blue color, indicating an excess of ozone.[4]
-
Once the reaction is complete, purge the solution with a stream of nitrogen or argon to remove excess ozone.
-
Reductive Workup: Add the reductive workup agent (e.g., DMS, 2-3 equivalents) to the reaction mixture at -78 °C and allow it to slowly warm to room temperature.
-
Oxidative Workup: For an oxidative workup, the ozonide intermediate is typically treated with hydrogen peroxide.
-
After the workup is complete, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting product by column chromatography on silica (B1680970) gel to yield the desired chiral keto-aldehyde or its corresponding oxidized derivative.
Protocol 2: Hydroboration-Oxidation of this compound
This protocol outlines the stereoselective hydroboration-oxidation of the exocyclic double bond of this compound.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of BH₃·THF (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for a specified time (typically 1-3 hours) and then warm to room temperature, monitoring the reaction progress by TLC or GC.
-
Once the hydroboration is complete, cool the reaction mixture back to 0 °C.
-
Carefully add the NaOH solution, followed by the slow, dropwise addition of H₂O₂ solution, ensuring the temperature is maintained below 25 °C.[3]
-
Stir the mixture at room temperature for several hours until the oxidation is complete.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired stereodefined eudesman-11-ol.
Visualizations
The following diagrams illustrate the key synthetic pathways described.
Caption: Ozonolysis of this compound.
Caption: Hydroboration-Oxidation of this compound.
Conclusion
This compound serves as a readily available and stereochemically rich starting material for the synthesis of complex chiral molecules. The application of well-established synthetic methodologies such as ozonolysis and hydroboration-oxidation allows for the predictable and controlled introduction of new functionalities and stereocenters. The protocols and data presented herein provide a foundation for researchers to explore the synthetic utility of this valuable natural product in the development of new chemical entities with potential biological activity.
References
Applications of Selina-3,7(11)-diene in Medicinal Chemistry Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selina-3,7(11)-diene is a bicyclic sesquiterpene hydrocarbon found as a constituent in the essential oils of various plants. As a member of the diverse class of terpenes, it has garnered interest in medicinal chemistry for its potential biological activities. This document provides an overview of the current research, quantitative data, and detailed experimental protocols relevant to the investigation of this compound's therapeutic potential. While research on the isolated compound is still emerging, preliminary studies and in silico models suggest potential applications in anti-inflammatory, anticancer, and antimicrobial research.
Biological Activities and Potential Applications
This compound has been primarily investigated as a component of essential oils, which have demonstrated a range of biological effects. The therapeutic potential of the pure compound is an active area of research.
Anti-inflammatory and Immunomodulatory Effects
In silico studies have shown that this compound exhibits a notable binding affinity for the cannabinoid CB2 receptor. The CB2 receptor is a key component of the endocannabinoid system and is primarily expressed in immune cells. Its activation is associated with the modulation of inflammatory responses, suggesting that this compound could serve as a lead compound for the development of novel anti-inflammatory agents.
Anticancer Properties
Some studies on essential oils containing selinane-type sesquiterpenes have indicated potential cytotoxic effects against cancer cell lines. While direct evidence for the anticancer activity of isolated this compound is limited, its structural similarity to other bioactive sesquiterpenes warrants further investigation into its potential as an anticancer agent.
Antimicrobial Activity
Essential oils rich in sesquiterpenes, including this compound, have been shown to possess antimicrobial properties. The lipophilic nature of sesquiterpenes allows them to interact with and disrupt microbial cell membranes, leading to their potential use as antibacterial or antifungal agents.
Acetylcholinesterase Inhibition
In silico docking studies have also suggested a potential interaction between this compound and acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease and other neurological disorders.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activity of this compound. It is important to note that much of the current data is derived from in silico studies, and further experimental validation is required.
| Target/Assay | Compound | Method | Result Type | Value | Reference |
| Cannabinoid Receptor 2 (CB2) | This compound | In silico docking | Binding Affinity (Ki) | 28.9 µM | [1] |
| Cannabinoid Receptor 2 (CB2) | This compound | In silico docking | Free Energy of Binding (ΔG) | -6.2 kcal/mol | [1] |
| Acetylcholinesterase (AChE) | This compound | In silico docking | Binding Affinity (Ki) | 5.4 µM | [2] |
| Acetylcholinesterase (AChE) | This compound | In silico docking | Free Energy of Binding (ΔG) | -7.2 kcal/mol | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., A549 - lung carcinoma, HepG2 - hepatocellular carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Protocol 2: In Vitro Antioxidant Activity using DPPH Radical Scavenging Assay
This protocol assesses the free radical scavenging capacity of this compound.
Materials:
-
This compound (dissolved in methanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare different concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each concentration of the compound or ascorbic acid to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the sample solution (without DPPH) to account for any background absorbance. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value can be determined from a plot of scavenging activity against the concentration of the compound.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms through which this compound exerts its biological effects are not yet fully elucidated. However, based on its in silico interaction with the CB2 receptor, a potential signaling pathway can be proposed.
Proposed CB2 Receptor-Mediated Anti-inflammatory Signaling
Activation of the CB2 receptor, a G-protein coupled receptor (GPCR), can initiate a cascade of intracellular events that ultimately lead to the suppression of pro-inflammatory mediators.
Caption: Proposed anti-inflammatory signaling pathway of this compound via CB2 receptor activation.
This proposed pathway illustrates that upon binding of this compound to the CB2 receptor, the inhibitory G-protein (Gi) is activated. This leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors like Protein Kinase A (PKA) and the MAPK pathway. Ultimately, this cascade can lead to the suppression of key inflammatory transcription factors such as NF-κB and CREB, resulting in a reduction of pro-inflammatory cytokine production.
Experimental Workflow for Investigating Mechanism of Action
To validate the proposed mechanism of action and further elucidate the biological activities of this compound, a structured experimental workflow is recommended.
Caption: A logical workflow for the medicinal chemistry research of this compound.
Conclusion and Future Directions
This compound represents an intriguing natural product with potential applications in medicinal chemistry. The current body of evidence, largely based on its presence in bioactive essential oils and supportive in silico data, points towards promising anti-inflammatory, and possibly anticancer and antimicrobial, properties. However, a significant gap exists in the literature regarding the experimental validation of these activities with the isolated compound.
Future research should focus on:
-
Isolation and/or Synthesis: Obtaining pure this compound in sufficient quantities for comprehensive biological evaluation.
-
In Vitro and In Vivo Studies: Conducting rigorous testing of the pure compound to determine its efficacy and potency (e.g., IC50, MIC, EC50 values) in various disease models.
-
Mechanism of Action Elucidation: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and pharmacokinetic properties.
By addressing these research gaps, the full therapeutic potential of this compound as a lead compound for the development of new drugs can be realized.
References
Application Notes and Protocols: Selina-3,7(11)-diene as a Versatile Precursor for the Synthesis of Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selina-3,7(11)-diene, a naturally occurring bicyclic sesquiterpene, is a promising and versatile scaffold for the synthesis of novel compounds with significant therapeutic potential.[1] Found in a variety of plants and essential oils, this eudesmane-type sesquiterpenoid possesses intrinsic biological activities, including antimicrobial and anti-inflammatory properties.[1] Its chemical structure, featuring two reactive double bonds, makes it an ideal starting material for a range of chemical modifications, including oxidation, epoxidation, and the introduction of nitrogen-containing functional groups. These modifications can lead to the generation of diverse libraries of novel compounds with enhanced or altered biological activities, such as cytotoxic and anti-inflammatory effects. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of new chemical entities for drug discovery and development.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [2][3] |
| Molecular Weight | 204.35 g/mol | [2][3] |
| CAS Number | 6813-21-4 | [2][3] |
| Appearance | Colorless to pale yellow oil | [1] |
| Boiling Point | 269-270 °C at 760 mmHg | |
| Solubility | Insoluble in water, soluble in organic solvents |
Application Notes: Synthesis of Bioactive Derivatives
The eudesmane (B1671778) scaffold is a well-established pharmacophore found in numerous natural products with potent biological activities. By using this compound as a starting material, researchers can access a wide array of structurally diverse derivatives.
Synthesis of Oxygenated Derivatives (Eudesmanolides)
The introduction of oxygen-containing functional groups, such as epoxides, hydroxyls, and carbonyls, onto the this compound skeleton can significantly enhance its biological activity. Many naturally occurring eudesmanolides exhibit potent anti-inflammatory and cytotoxic effects.
Workflow for the Synthesis of Oxygenated Derivatives:
Caption: Synthetic workflow for oxygenated derivatives.
Synthesis of Nitrogen-Containing Derivatives
The incorporation of nitrogen atoms into the terpene scaffold can introduce novel biological activities and improve pharmacokinetic properties. The synthesis of nitrogen-containing heterocyclic compounds from terpenes is a growing area of interest in medicinal chemistry.[4]
Logical Relationship for Nitrogen-Containing Derivative Synthesis:
Caption: Synthesis of nitrogen-containing derivatives.
Biological Activities of Eudesmane Derivatives
Numerous studies have demonstrated the significant biological activities of eudesmane sesquiterpenoids, which can be synthesized from precursors like this compound.
Anti-inflammatory Activity
Many eudesmane derivatives have shown potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and down-regulating the expression of pro-inflammatory proteins such as iNOS and COX-2.[5][6] The mechanism of action often involves the modulation of key signaling pathways like NF-κB.[1]
| Compound Type | Biological Target | IC₅₀ (µM) | Reference |
| Eudesmanolide | NO Production in LPS-stimulated BV-2 cells | 21.63 - 60.70 | [5] |
| epi-eudebeiolide C | NO Production in murine macrophage cells | 17.9 | [1] |
| Eudesmane Acids | NO Production in LPS-stimulated RAW 264.7 murine macrophages | 3.08 | [7] |
Cytotoxic Activity
Derivatives of sesquiterpenes, including eudesmanes, have been investigated for their potential as anticancer agents. Their cytotoxic effects are often evaluated against a panel of human cancer cell lines.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Brefeldin A Ester Derivative | Human Chronic Myelogenous Leukemia (K562) | 0.84 | [8] |
| 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole | Human Cancer Cell Lines | ~10 | [9] |
| Dihydropyridine Carboxylic Acid Derivative | Human Colorectal Adenocarcinoma (HCT-15) | 7.94 | [10] |
| Geranylmethoxyhydroquinone Derivative | Human Prostate Cancer (PC-3) | ~80 | [11] |
Experimental Protocols
The following protocols are representative methods for the chemical modification of this compound. Researchers should adapt these protocols based on the specific derivative they aim to synthesize and optimize the reaction conditions accordingly.
Protocol 1: Epoxidation of this compound
This protocol describes a general procedure for the epoxidation of one of the double bonds in this compound using meta-chloroperoxybenzoic acid (m-CPBA). The exocyclic double bond is generally more reactive towards epoxidation.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.
-
Add the m-CPBA solution dropwise to the cooled solution of this compound over 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution to destroy excess peroxide.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired epoxy-selinane derivative.
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of a Nitrogen-Containing Derivative (Representative)
This protocol outlines a general approach for the synthesis of an amino alcohol derivative from an epoxy-selinane precursor.
Materials:
-
Epoxy-selinane derivative (from Protocol 1)
-
Amine nucleophile (e.g., benzylamine, aniline)
-
Solvent (e.g., ethanol, acetonitrile)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve the epoxy-selinane derivative (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the amine nucleophile (2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired amino alcohol derivative.
Characterization:
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Further biological evaluation can then be performed.
Signaling Pathway Visualization
The anti-inflammatory effects of many eudesmane derivatives are attributed to their ability to inhibit the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion
This compound is a readily available natural product with a chemical structure amenable to diverse synthetic modifications. Its eudesmane core serves as a valuable starting point for the development of novel compounds with potential applications in the treatment of inflammatory diseases and cancer. The protocols and data presented herein provide a foundation for researchers to explore the synthetic utility of this compound and to generate new bioactive molecules for further investigation in drug discovery programs.
References
- 1. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C15H24 | CID 6432648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitrogen-Containing Heterocyclic Compounds Obtained from Monoterpenes or Their Derivatives: Synthesis and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structurally diverse new eudesmane sesquiterpenoids with anti-inflammatory activity from the fruits of Alpinia oxyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield in the chemical synthesis of Selina-3,7(11)-diene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the chemical synthesis of Selina-3,7(11)-diene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound?
A1: The primary challenges in the synthesis of this compound, a eudesmane (B1671778) sesquiterpene, revolve around the stereocontrolled construction of its decalin core, which features multiple contiguous stereogenic centers. Key difficulties include achieving high stereoselectivity, managing side reactions, and purifying the final product from structurally similar isomers. Low yields are a common issue in sesquiterpene synthesis due to the complexity of the molecular architecture.
Q2: What are the key synthetic strategies for constructing the core structure of this compound?
A2: The synthesis of the selinane skeleton typically involves multi-step sequences to build the bicyclic decalin core. Common strategies that have been employed for related eudesmane sesquiterpenes include:
-
Robinson Annulation: A powerful method for forming a six-membered ring by combining a Michael addition with an intramolecular aldol (B89426) condensation to construct the cyclohexenone ring of the decalin system.
-
Diels-Alder Reaction: This cycloaddition reaction can be used to form the six-membered ring of the decalin core with good stereocontrol.
-
Tandem Michael Addition-Aldol Sequences: These reactions can be used to build the decalin scaffold in a highly stereoselective manner.
-
Alder-Ene Cyclization: Gold(I)-catalyzed Alder-ene cyclization has been used to establish the eudesmane core.
Q3: How is the exocyclic double bond in this compound typically introduced?
A3: The exocyclic double bond at position 7(11) is commonly introduced using a Wittig reaction . This involves the reaction of a ketone with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to form the alkene. The reactivity of the ketone and the choice of the Wittig reagent and reaction conditions are crucial for achieving a good yield.
Troubleshooting Guides
Low Yield in the Final Wittig Reaction Step
This section addresses common issues encountered when introducing the exocyclic double bond via a Wittig reaction on a sterically hindered decalin ketone precursor.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or no conversion of the ketone | 1. Incomplete Ylide Formation: The phosphorus ylide may not be forming efficiently. | • Base Selection: For non-stabilized ylides (common for introducing a methylene (B1212753) group), use a strong base like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). Weaker bases may be insufficient. • Solvent: Ensure the use of anhydrous aprotic solvents like THF or diethyl ether. Traces of water will quench the strong base and the ylide. • Temperature: Perform ylide formation at low temperatures (0 °C to -78 °C) to minimize side reactions and ylide decomposition. |
| 2. Steric Hindrance: The ketone precursor is sterically hindered, which is common for the decalin core of sesquiterpenes. | • Reaction Time and Temperature: Increase the reaction time and/or temperature after the addition of the ketone. Monitor the reaction progress by TLC. • Use a More Reactive Ylide: If possible, consider alternative, more reactive phosphorus ylides. • Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses a phosphonate (B1237965) ester, often provides better yields with sterically hindered ketones as the phosphonate carbanions are generally more nucleophilic. | |
| 3. Impure Reagents: Impurities in the phosphonium (B103445) salt or the ketone can inhibit the reaction. | • Phosphonium Salt: Ensure the phosphonium salt is thoroughly dried before use. • Ketone Purity: Purify the ketone precursor to remove any acidic impurities or byproducts from previous steps. | |
| Formation of significant side products | 1. Ylide Decomposition: The phosphorus ylide may be unstable under the reaction conditions. | • Control Temperature: Maintain a low temperature during ylide formation and the initial stages of the reaction with the ketone. |
| 2. Enolization of the Ketone: If the ylide is too basic and the ketone is sterically hindered, enolization of the ketone can compete with the Wittig reaction. | • Use Salt-Free Ylides: The presence of lithium salts can influence the reaction pathway. Preparing the ylide under salt-free conditions can sometimes favor the desired reaction. • Consider the HWE Reaction: As mentioned, HWE reagents are less basic and can minimize enolization. |
Experimental Protocols
Key Synthetic Steps:
-
Construction of the Decalin Core (e.g., via Robinson Annulation):
-
Reaction: Michael addition of a cyclic ketone enolate to an α,β-unsaturated ketone (e.g., methyl vinyl ketone), followed by an intramolecular aldol condensation.
-
Reagents: Cyclic ketone, methyl vinyl ketone, a base (e.g., sodium ethoxide, potassium hydroxide).
-
General Procedure: The cyclic ketone is treated with a base to form the enolate, which then reacts with the α,β-unsaturated ketone at low temperature. The resulting dicarbonyl compound is then heated with a base to induce the intramolecular aldol condensation and subsequent dehydration to form the enone of the decalin system.
-
-
Introduction of the Isopropylidene Group (e.g., via Grignard Reaction and Dehydration):
-
Reaction: Grignard reaction of a ketone with isopropylmagnesium bromide, followed by dehydration.
-
Reagents: Decalinone precursor, isopropylmagnesium bromide, acid catalyst (for dehydration, e.g., H₂SO₄, TsOH).
-
General Procedure: The ketone is reacted with the Grignard reagent in an anhydrous ether solvent. The resulting tertiary alcohol is then dehydrated by heating with an acid catalyst to form the isopropylidene double bond.
-
-
Formation of the Exocyclic Double Bond (via Wittig Reaction):
-
Reaction: Wittig olefination of the remaining ketone functionality.
-
Reagents: Decalinone precursor, methyltriphenylphosphonium (B96628) bromide, a strong base (e.g., n-BuLi).
-
General Procedure: Methyltriphenylphosphonium bromide is suspended in an anhydrous solvent like THF and deprotonated with a strong base at low temperature to form the ylide. The ketone precursor is then added to the ylide solution, and the reaction is allowed to warm to room temperature.
-
Visualizations
Logical Workflow for Troubleshooting Low Wittig Reaction Yield
Overcoming challenges in the purification of Selina-3,7(11)-diene isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Selina-3,7(11)-diene and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound isomers?
A1: The most significant challenge in purifying this compound is the presence of other structurally similar sesquiterpene isomers, such as α-selinene and β-selinene.[1] These isomers share nearly identical physical and chemical properties, which often leads to co-elution during chromatographic separation.[1]
Q2: Which purification techniques are most effective for separating this compound isomers?
A2: The choice of purification technique depends on the required purity and the scale of the separation. Common methods include:
-
Fractional Distillation: Suitable for initial enrichment of selinene-containing fractions from essential oils, especially on a larger scale.[2]
-
Column Chromatography: A widely used technique for separating isomers. Silica (B1680970) gel is a common stationary phase, and its selectivity can be enhanced by impregnation with silver nitrate.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Offers higher resolution for separating complex isomer mixtures. Chiral columns can be employed for the separation of enantiomers.[5]
-
Preparative Gas Chromatography (Prep-GC): A high-resolution technique suitable for obtaining small quantities of highly pure isomers.
Q3: How can I assess the purity of my this compound sample?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable method for determining the purity of selinene isomers.[1] Gas Chromatography with Flame Ionization Detection (GC-FID) is often used for accurate quantification.[6]
Q4: Can this compound degrade during purification?
A4: Yes, like many sesquiterpenes, this compound can be sensitive to heat.[1] Prolonged exposure to high temperatures during distillation or GC analysis can potentially lead to degradation or isomerization. Using vacuum fractional distillation can help mitigate this by lowering the boiling points.[1]
Troubleshooting Guides
Issue 1: Poor separation of isomers in column chromatography.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent System | Optimize the mobile phase. For silica gel, start with a non-polar solvent like n-hexane and gradually increase polarity with a solvent such as ethyl acetate (B1210297) or dichloromethane. A shallow gradient elution, where polarity is increased very slowly, can significantly improve isomer separation.[4] |
| Standard Silica Gel Lacks Selectivity | Utilize silver nitrate-impregnated silica gel. The silver ions interact with the double bonds in the selinene isomers, leading to differential retention and enhanced separation.[4] |
| Column Overloading | Reduce the amount of sample loaded onto the column. Overloading causes band broadening and results in poor resolution.[4] |
| Improper Column Packing | Ensure the column is packed uniformly to prevent channeling of the mobile phase, which leads to co-elution of components.[4] |
Issue 2: Co-elution of isomers in Gas Chromatography (GC) analysis.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate GC Column Separation Power | Employ a GC column with a stationary phase suitable for terpene analysis. A mid-polarity phase, such as one containing trifluoropropyl polysiloxane, can improve the separation of sesquiterpene isomers. For enantiomeric separation, a chiral column (e.g., cyclodextrin-based) is necessary.[7] |
| Suboptimal GC Oven Temperature Program | Adjust the oven temperature program. A slower temperature ramp (e.g., 1-2 °C/min) during the elution of the sesquiterpenes can enhance resolution. Optimizing the carrier gas flow rate can also improve separation efficiency.[7] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol |
| Boiling Point | 269.6 ± 10.0 °C at 760 mmHg |
| Density | 0.9 ± 0.1 g/cm³ |
Table 2: Typical GC Parameters for Selinene Isomer Analysis
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temp: 60 °C, hold for 2 minRamp 1: Increase to 180 °C at 3 °C/minRamp 2: Increase to 240 °C at 10 °C/min, hold for 5 min |
| MS Detector | Electron Ionization (EI) mode at 70 eV |
| Mass Range | m/z 40 to 400 |
(Note: These are typical parameters and may require optimization for specific instruments and samples.)[7]
Experimental Protocols
Protocol 1: Column Chromatography for Isomer Separation
-
Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).[1]
-
Packing: Carefully pour the slurry into a glass column, ensuring even packing to avoid air bubbles and channels.
-
Sample Loading: Dissolve the crude selinene isomer mixture in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel bed.[1]
-
Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane). Gradually increase the solvent polarity by adding a more polar solvent (e.g., ethyl acetate) in small increments (e.g., 1-2%).[5]
-
Fraction Collection: Collect small fractions of the eluent continuously.
-
Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the desired isomer.[1]
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound isomer.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Prepare a dilute solution of the purified selinene isomer fraction in a volatile solvent such as n-hexane.[5]
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.
-
Chromatographic Separation: The sample is vaporized and separated into its components as it passes through the GC column based on the parameters outlined in Table 2.
-
Mass Spectrometry: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer, generating a unique mass spectrum for each component.
-
Data Analysis: Identify the selinene isomers by comparing their retention times and mass spectra to reference data. Quantify the purity by integrating the peak areas.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound isomers.
Caption: Troubleshooting logic for poor isomer separation in column chromatography.
References
Technical Support Center: Stability and Degradation of Selina-3,7(11)-diene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Selina-3,7(11)-diene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during stability and degradation studies of this sesquiterpene.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of this compound and what are the optimal storage conditions?
A1: this compound, as a sesquiterpene, is expected to have a relatively long shelf-life, potentially up to 6 years, if stored under optimal conditions.[1] To maximize its stability, it should be stored in a cool, dark place in a tightly sealed, opaque container to protect it from heat, light, and oxygen, which are the primary factors that can lead to its degradation.[1]
Q2: What are the likely degradation pathways for this compound under stress conditions?
A2: While specific degradation pathways for this compound are not extensively documented, based on the behavior of other sesquiterpenes, several degradation routes can be anticipated. These include:
-
Oxidation: The double bonds in the this compound structure are susceptible to oxidation, which can be initiated by exposure to air (oxygen), heat, or light. This can lead to the formation of various oxygenated derivatives such as epoxides, aldehydes, ketones, and alcohols. For instance, studies on hop essential oil, which contains selinene isomers, have shown the formation of aliphatic ketones upon oxidative degradation.
-
Isomerization: Acidic or basic conditions, as well as heat, can potentially cause the isomerization of the double bonds within the molecule, leading to the formation of other selinene isomers.
-
Polymerization: Under certain conditions, especially with prolonged exposure to heat or light, polymerization reactions may occur.
Q3: I am observing unexpected peaks in my GC-MS analysis of a this compound sample that has been stored for a while. What could these be?
A3: The appearance of new peaks in the chromatogram of an aged sample of this compound likely indicates the presence of degradation products. Common degradation products for sesquiterpenes can include isomers, oxidation products (such as aldehydes, ketones, and epoxides), and potentially dimers or other rearrangement products. To identify these unknown peaks, it is recommended to use mass spectrometry (MS) to determine their molecular weights and fragmentation patterns, which can provide clues to their structures. Comparing the mass spectra of the new peaks to libraries of known terpene degradation products can also be helpful.
Q4: Are there any known incompatibilities of this compound with common excipients used in formulations?
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Possible Causes:
-
Solvent Effects: The choice of solvent can significantly impact the stability of this compound. Protic solvents or those containing impurities could potentially react with the compound.
-
pH of the Medium: Acidic or basic conditions can catalyze degradation reactions such as isomerization. Studies on other sesquiterpenes have shown that pH can influence stability.[1]
-
Exposure to Light: If the solution is not protected from light, photodegradation can occur.
-
Presence of Oxygen: Dissolved oxygen in the solvent can lead to oxidation.
Troubleshooting Steps:
-
Solvent Selection: Use high-purity, aprotic solvents. If an aqueous medium is necessary, use buffered solutions and evaluate a range of pH values to find the optimal stability point.
-
pH Control: If working in an aqueous or protic solvent system, maintain the pH in a neutral range (around pH 6-7) unless the experimental design requires otherwise.
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Degas Solvents: Before preparing solutions, degas the solvent by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.
Issue 2: Inconsistent Results in Thermal Stability Studies
Possible Causes:
-
Inconsistent Heating: Uneven heating within the oven or heating block can lead to variable degradation rates.
-
Headspace in Vials: The amount of air in the headspace of the sample vials can influence the extent of oxidative degradation.
-
Sample Form: The physical form of the sample (e.g., neat oil, thin film, or in solution) can affect its thermal stability.
Troubleshooting Steps:
-
Ensure Uniform Heating: Use a calibrated oven or a heating block with good temperature distribution. Place all samples in the same area of the heating apparatus.
-
Minimize Headspace: Use vials that are appropriately sized for the sample volume to minimize the amount of air in the headspace. Alternatively, flush the vials with an inert gas before sealing.
-
Standardize Sample Preparation: Ensure that all samples are prepared in a consistent manner for each experiment.
Data on Analogous Sesquiterpene Degradation
Since specific quantitative degradation data for this compound is limited, the following tables summarize stability data for structurally related sesquiterpenes to provide an indication of potential behavior under various stress conditions.
Table 1: Thermal Stability of Related Sesquiterpenes
| Compound | Temperature (°C) | Duration | Degradation (%) | Observations |
| β-Caryophyllene | 170 | - | Significant degradation | Degradation increases above this temperature. |
| Sesquiterpene Lactones | 37 | 96 hours | Degradation observed | Loss of side chain at pH 7.4.[1] |
Table 2: pH Stability of a Related Sesquiterpene Lactone
| pH | Temperature (°C) | Duration (hours) | Stability |
| 5.5 | 37 | 96 | Stable[1] |
| 7.4 | 37 | 96 | Degradation (loss of side chain)[1] |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
Objective: To assess the stability of this compound to acid and base-catalyzed hydrolysis.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the mixture at a controlled temperature (e.g., 60°C).
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (B78521) before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the mixture at a controlled temperature (e.g., 60°C).
-
Withdraw samples at predetermined time points.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
Analysis: Analyze the samples by a stability-indicating analytical method, such as GC-MS or HPLC-UV, to quantify the remaining this compound and identify any degradation products.
Protocol 2: Forced Degradation by Oxidation
Objective: To evaluate the susceptibility of this compound to oxidation.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Oxidative Stress:
-
To an aliquot of the stock solution, add an equal volume of a 3% solution of hydrogen peroxide.
-
Keep the mixture at room temperature, protected from light.
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis: Analyze the samples immediately by GC-MS or HPLC-UV to determine the extent of degradation and identify oxidation products.
Protocol 3: Photostability Testing
Objective: To assess the stability of this compound upon exposure to light.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a photostable solvent (e.g., acetonitrile) at a known concentration. Place the solution in a quartz cuvette or a clear glass vial. Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Light Exposure: Expose the sample to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A common setup involves a photostability chamber.
-
Sampling and Analysis: Withdraw samples at appropriate time intervals and analyze them, along with the dark control, using a validated analytical method to quantify the degradation.
Visualizations
References
Troubleshooting peak co-elution in GC-MS analysis of Selina-3,7(11)-diene
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the gas chromatography-mass spectrometry (GC-MS) analysis of Selina-3,7(11)-diene. Peak co-elution is a common hurdle in the analysis of sesquiterpenes due to their structural similarities. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you resolve these complex analytical issues.
Frequently Asked Questions (FAQs)
Q1: What is peak co-elution and why is it a problem in the analysis of this compound?
A1: Peak co-elution occurs when two or more different compounds elute from the GC column at the same time, resulting in overlapping chromatographic peaks.[1][2] This is particularly common for sesquiterpene isomers like this compound because they often have very similar chemical structures and physical properties, such as boiling points and polarities.[3] This similarity leads to comparable interactions with the GC column's stationary phase, resulting in incomplete separation.[3] Co-elution compromises the accuracy of both identification and quantification of the target analyte.[2]
Q2: How can I identify if my this compound peak is co-eluting with another compound?
A2: There are several ways to identify co-elution:
-
Visual Inspection of Peak Shape: Asymmetrical peaks, such as those with "shoulders" or "tailing," are a strong indication of co-elution.[1][2]
-
Mass Spectrometry (MS) Analysis: Since you are using a GC-MS system, you can examine the mass spectra across the chromatographic peak.[2] If the peak is pure, the mass spectra from the beginning, apex, and end of the peak should be identical. If the spectra differ, it confirms the presence of multiple compounds.[1][2]
-
Use of Deconvolution Software: Modern GC-MS software often includes deconvolution algorithms that can mathematically separate the mass spectra of co-eluting compounds, helping to identify the individual components.
Q3: My this compound peak appears to be co-eluting with an unknown impurity. What are the initial troubleshooting steps?
A3: A systematic approach is key to resolving co-eluting peaks. Start with the simplest adjustments before moving to more complex changes.[2]
-
Optimize the GC Oven Temperature Program: Modifying the temperature ramp rate can significantly impact separation.[3][4]
-
Check Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions.
-
Review Injection Parameters: An incorrect injection temperature or volume can contribute to peak broadening and poor separation.[3]
Q4: Can I still quantify this compound if it is co-eluting with another compound?
A4: Quantification of co-eluting peaks is challenging but may be possible with GC-MS. If the co-eluting compounds have unique ions in their mass spectra, you can use extracted ion chromatograms (EICs) for quantification.[5] By selecting a unique m/z value for this compound, you can generate a chromatogram that is specific to that compound, allowing for more accurate peak integration.[5] However, complete chromatographic separation is always the preferred method for accurate quantification.
Troubleshooting Guide
Issue: Poor Resolution and Peak Co-elution of this compound
This guide provides a step-by-step approach to troubleshoot and resolve co-elution issues.
Step 1: Method Optimization
-
Temperature Program:
-
Initial Temperature: A lower initial oven temperature can improve the resolution of early-eluting peaks.[4]
-
Ramp Rate: A slower temperature ramp rate (e.g., 2-5 °C/min) can enhance separation.[4] Experiment with different ramp rates to find the optimal conditions for your specific sample matrix.
-
Final Temperature and Hold Time: Ensure the final temperature is high enough to elute all compounds of interest and include a hold time to clean the column.[4]
-
-
Carrier Gas Flow Rate:
-
Optimize the linear velocity of your carrier gas (typically helium for GC-MS) for your column's internal diameter to achieve the best efficiency.
-
Step 2: Column Selection and Maintenance
-
Stationary Phase:
-
Column Dimensions:
-
Length: A longer column provides more theoretical plates and can improve resolution.[3]
-
Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm) can increase efficiency.[7]
-
Film Thickness: A thicker film can increase retention and may improve the separation of volatile compounds like sesquiterpenes.[3]
-
-
Column Conditioning:
-
Always condition a new column according to the manufacturer's instructions to ensure low bleed and optimal performance.[3]
-
If you suspect column contamination, bake it out at a high temperature (within the column's limits). If performance does not improve, trimming a small portion (10-20 cm) from the inlet side of the column can remove non-volatile residues.[8]
-
Step 3: Inlet Maintenance
-
Liner:
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.
1. Sample Preparation
-
Dissolve the sample containing this compound in a suitable volatile solvent (e.g., ethyl acetate (B1210297) or hexane) to a final concentration of approximately 10-100 µg/mL.[10]
-
If analyzing a complex matrix like a plant extract, consider a clean-up step such as solid-phase extraction (SPE) to remove interfering compounds.
-
The use of a deuterated internal standard, such as α-Farnesene-d6, is recommended for accurate quantification.[11]
2. GC-MS Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or Split (e.g., 15:1) |
| Oven Program | Initial temperature of 70 °C, hold for 2 min, ramp at 3 °C/min to 85 °C, then ramp at 2 °C/min to 165 °C, hold for 1 min, then ramp at 30 °C/min to 250 °C, and hold for 10 min. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
Note: The oven program is an example and should be optimized for your specific separation needs.[10]
Quantitative Data Summary
The retention index (RI) is a useful parameter for comparing the retention of a compound across different GC systems and methods.
| Compound | Column Type | Retention Index (RI) |
| This compound | Non-polar (e.g., DB-5, HP-5MS) | 1523 - 1548 |
| This compound | Polar (e.g., Supelcowax-10) | ~1789 |
Data compiled from the NIST Chemistry WebBook.[12] As shown in the table, changing the column polarity significantly alters the retention index, which can be leveraged to resolve co-eluting peaks.
Visualizations
Caption: A workflow diagram for troubleshooting peak co-elution in GC-MS.
Caption: Relationship between GC parameters and their impact on peak resolution.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Co-eluting peaks in GC/MS - Chromatography Forum [chromforum.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. This compound [webbook.nist.gov]
Technical Support Center: Optimization of Supercritical Fluid Extraction for Selina-3,7(11)-diene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of Supercritical Fluid Extraction (SFE) for the sesquiterpene Selina-3,7(11)-diene.
Frequently Asked Questions (FAQs)
Q1: What is Supercritical Fluid Extraction (SFE) and why is it suitable for this compound?
A1: Supercritical Fluid Extraction (SFE) is a green separation technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as a solvent.[1] A substance becomes supercritical when it is heated and pressurized above its critical point, exhibiting properties of both a liquid and a gas.[1] This state allows it to have high solvating power like a liquid and high diffusivity and low viscosity like a gas, enabling efficient penetration into solid matrices.[2][3] SFE is ideal for extracting thermolabile compounds like this compound because it can be performed at low temperatures (e.g., 40-60°C), preventing thermal degradation.[4][5] The selectivity of the process can be finely tuned by adjusting pressure and temperature, and the solvent (CO₂) can be easily removed by depressurization, leaving a pure, solvent-free extract.[6][7]
Q2: What are the key parameters to control in the SFE of this compound?
A2: The primary parameters influencing SFE efficiency and selectivity are pressure, temperature, CO₂ flow rate, and the use of a co-solvent (modifier).[2][8]
-
Pressure: Generally, increasing pressure at a constant temperature increases the density of the supercritical CO₂, which in turn enhances its solvating power and the extraction yield.[2][9] For sesquiterpenes like this compound, higher pressures (e.g., >200 bar) are often more effective.[6][10]
-
Temperature: Temperature has a dual effect. Increasing temperature at constant pressure decreases CO₂ density, which can lower solubility.[1] However, it also increases the vapor pressure of the analyte (this compound), which can enhance its solubility. The interplay of these two factors creates a "crossover pressure" where the effect of temperature on solubility inverts.[1][9]
-
Co-solvent: Since CO₂ is nonpolar, adding a small amount of a polar co-solvent (e.g., ethanol (B145695) or methanol) can significantly increase the extraction efficiency for moderately polar compounds by modifying the polarity of the supercritical fluid.[11][12]
-
Flow Rate: A higher flow rate can expedite the extraction process, but an excessively high rate may reduce the contact time between the solvent and the matrix, leading to incomplete extraction.[2][13]
Q3: What type of plant material is a source for this compound and how should it be prepared?
A3: this compound is a natural sesquiterpene found in the essential oils of various plants, including those from the Asteraceae family, hops, and certain cannabis chemovars.[14][15][16][17] Proper pre-treatment of the plant material is critical for efficient extraction. The material should be dried to an optimal moisture content and ground to a specific particle size.[2] A smaller particle size increases the surface area for extraction, but particles that are too fine can cause channeling or clogging of the extraction vessel.[16]
Q4: How can I selectively extract sesquiterpenes like this compound from a mixture containing monoterpenes?
A4: The selectivity of SFE can be leveraged to fractionate different classes of terpenes. Monoterpenes are generally more volatile and soluble at lower pressures and temperatures compared to sesquiterpenes.[4][6] A multi-step extraction can be employed:
-
Step 1 (Monoterpene Fraction): Use lower pressure (e.g., 80-150 bar) and moderate temperature (e.g., 40-50°C) to extract the more volatile monoterpenes.[6][13]
-
Step 2 (Sesquiterpene Fraction): Increase the pressure (e.g., 200-350 bar) to increase the CO₂ density and solvating power, thereby extracting the less volatile, higher molecular weight sesquiterpenes like this compound.[6][10][18]
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Insufficient Solvent Power | Increase the extraction pressure to enhance CO₂ density and solvating power. For sesquiterpenes, pressures in the range of 200-350 bar are often optimal.[6][11] |
| Incorrect Temperature | Optimize the temperature. If operating at low pressure, an increase in temperature might decrease solvent density and thus the yield. At high pressure, a higher temperature may increase the analyte's vapor pressure and improve extraction. Experiment within the 40-60°C range.[19] |
| Poor Analyte-Solvent Interaction | Add a polar co-solvent like ethanol (e.g., 2-10% v/v) to the CO₂ stream. This can significantly improve the extraction of moderately polar sesquiterpenes.[11][16] |
| Inadequate Extraction Time | Increase the dynamic extraction time to ensure the supercritical fluid has sufficient time to pass through the matrix and solubilize the target compound.[12] Consider incorporating a static period at the beginning of the extraction to allow the CO₂ to penetrate the sample matrix thoroughly.[19] |
| Improper Sample Preparation | Ensure the plant material is ground to an appropriate particle size (e.g., 0.2-0.5 mm). Too large a particle size limits solvent penetration, while too fine a powder can lead to channeling and compaction.[16] |
| Matrix Effects | The plant matrix itself can hinder extraction. Ensure the material is properly dried, as excess water can affect extraction efficiency.[20] |
Problem 2: Poor Purity of the Extract (e.g., co-extraction of unwanted compounds)
| Possible Cause | Suggested Solution |
| Solvent Power is Too High | If extracting unwanted, heavier compounds (like lipids or waxes), try reducing the pressure or temperature to make the extraction more selective for sesquiterpenes.[18] |
| Single-Step Extraction | Employ a fractional separation approach. Use a lower pressure/temperature step first to remove lighter, more volatile compounds (like monoterpenes) before increasing the pressure to target this compound.[13] |
| Incorrect Co-solvent Concentration | An excessively high percentage of co-solvent can lead to the extraction of more polar, undesirable compounds. Reduce the co-solvent percentage or try a different modifier. |
| Separator Conditions | Optimize the temperature and pressure in the separators. By stepping down the pressure in multiple separators, you can fractionate the extracted compounds as they precipitate out of the CO₂ stream.[18] |
Problem 3: System Clogging or High Backpressure
| Possible Cause | Suggested Solution |
| Compaction of Sample Material | Mix the ground plant material with a dispersing agent like glass beads to prevent compaction and ensure even flow distribution.[12] |
| Sample is Too Fine | Use a larger particle size for the plant material. Sieve the ground material to ensure a consistent and appropriate size range. |
| Restrictor Clogging | If using a manual restrictor, extracted compounds may be freezing due to the Joule-Thomson effect upon depressurization. Ensure the restrictor is adequately heated.[12] |
| High CO₂ Flow Rate | Reduce the CO₂ flow rate to decrease the pressure drop across the extraction vessel. |
Data Presentation: SFE Parameter Effects
The following tables summarize the expected impact of key SFE parameters on the extraction of this compound, based on general principles for sesquiterpenes.
Table 1: Effect of Pressure and Temperature on this compound Yield
| Pressure (bar) | Temperature (°C) | Expected CO₂ Density | Expected this compound Yield | Rationale |
| 150 | 40 | Moderate | Low to Moderate | Sub-optimal solvent power for sesquiterpenes. |
| 150 | 60 | Low | Low | Low solvent density reduces solvating power.[9] |
| 300 | 45 | High | High | High density provides strong solvating power for sesquiterpenes.[21] |
| 300 | 60 | Moderate-High | Moderate to High | Increased analyte vapor pressure may counteract the slight decrease in density.[9] |
Table 2: Effect of Co-solvent on Extraction Performance
| Parameter | Condition | Expected this compound Yield | Expected Purity | Rationale |
| Pressure | 250 bar | - | - | Constant for comparison |
| Temperature | 50 °C | - | - | Constant for comparison |
| Co-solvent (Ethanol) | 0% | Moderate | High | Pure CO₂ is highly selective for nonpolar compounds. |
| 5% | High | Good | Increases the polarity of the fluid, enhancing extraction of the slightly polarizable sesquiterpene.[11][16] | |
| 10% | Very High | Moderate | May co-extract more polar, undesirable compounds, reducing overall purity.[11] |
Experimental Protocols
Protocol 1: Optimization of SFE for this compound using Response Surface Methodology (RSM)
-
Sample Preparation:
-
Dry the source plant material (e.g., leaves, flowers) at 40°C until constant weight.
-
Grind the dried material using a laboratory mill.
-
Sieve the powder to obtain a uniform particle size fraction (e.g., 0.25-0.45 mm).[16]
-
Store the prepared sample in a desiccator until extraction.
-
-
Experimental Design:
-
Use a Central Composite Design (CCD) to investigate the effects of key variables.[22][23]
-
Independent Variables: Pressure (A: 200-300 bar), Temperature (B: 40-60°C), and Co-solvent % (C: 2-6% Ethanol).
-
The design will consist of factorial points, axial points, and center points to allow for the fitting of a quadratic model.
-
-
Supercritical Fluid Extraction Procedure:
-
Accurately weigh approximately 10 g of the prepared plant material and load it into the extraction vessel.
-
Set the SFE system parameters (pressure, temperature, CO₂ flow rate) according to the experimental design run. A typical CO₂ flow rate is 2-4 mL/min.[21]
-
Pressurize the system with CO₂.
-
Initiate a static extraction period of 20 minutes to allow the supercritical CO₂ to saturate the sample matrix.[12]
-
Begin the dynamic extraction for a set period (e.g., 90 minutes), collecting the extract downstream.
-
The collection vessel should be maintained at low temperature (e.g., in an ice bath) and contain a small volume of a suitable solvent (e.g., n-hexane) to trap the extracted compounds.[12]
-
After each run, carefully depressurize the system and collect the extract for analysis.
-
-
Analysis of this compound:
-
Quantify the yield of this compound in each extract using Gas Chromatography-Mass Spectrometry (GC-MS).[14]
-
Use an appropriate internal standard for accurate quantification.
-
Identify this compound based on its retention time and mass spectrum compared to a certified reference standard.
-
-
Data Analysis:
-
Use statistical software to analyze the results from the CCD.
-
Fit the experimental data to a second-order polynomial equation.
-
Generate response surface plots to visualize the relationship between the variables and the extraction yield.
-
Determine the optimal conditions that maximize the yield of this compound.
-
Visualizations
Caption: Workflow for the optimization of SFE for this compound.
Caption: Troubleshooting decision tree for common SFE issues.
References
- 1. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 2. chemmethod.com [chemmethod.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. extractionmagazine.com [extractionmagazine.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Terpenes and Cannabinoids in Supercritical CO2 Extracts of Industrial Hemp Inflorescences: Optimization of Extraction, Antiradical and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccesspub.org [openaccesspub.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. This compound (CAS 6813-21-4) - For Research Use [benchchem.com]
- 15. CAS 6813-21-4: this compound | CymitQuimica [cymitquimica.com]
- 16. Extraction techniques for bioactive compounds of cannabis - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00059H [pubs.rsc.org]
- 17. This compound | C15H24 | CID 6432648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The optimization of essential oils supercritical CO2 extraction from Lavandula hybrida through static-dynamic steps procedure and semi-continuous technique using response surface method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Supercritical Fluid Extraction of Plant Flavors and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Optimization of extraction in supercritical fluids in obtaining Pouteria lucuma seed oil by response surface methodology and artificial neuronal network coupled with a genetic algorithm [frontiersin.org]
- 22. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Identifying and minimizing byproducts in Selina-3,7(11)-diene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Selina-3,7(11)-diene, with a focus on biosynthetic methods.
Frequently Asked Questions (FAQs)
Q1: What is the common precursor for the biosynthesis of this compound and other sesquiterpenes?
A1: The universal precursor for the biosynthesis of sesquiterpenes, including this compound, is farnesyl pyrophosphate (FPP).[1][2] Terpene synthase enzymes catalyze the conversion of this linear precursor into various cyclic sesquiterpene structures.[3][4][5]
Q2: What type of enzyme is responsible for the synthesis of selinadienes?
A2: Selinadienes are synthesized by enzymes called terpene synthases, specifically sesquiterpene synthases. A well-studied example is selinadiene synthase (SdS) from Streptomyces pristinaespiralis, which primarily produces selina-4(15),7(11)-diene.[6]
Q3: Is it common to get a mixture of products in selinadiene synthesis?
A3: Yes, it is quite common for sesquiterpene synthases to produce a range of products. This is due to the highly reactive carbocation intermediates formed during the cyclization cascade, which can be quenched through different pathways to yield various isomers.[4][7] For instance, the wild-type selinadiene synthase from S. pristinaespiralis produces mainly selina-4(15),7(11)-diene, with germacrene B as a minor byproduct.[4][6]
Q4: Can this compound be a major product of enzymatic synthesis?
A4: While the wild-type selinadiene synthase from S. pristinaespiralis does not produce this compound as a major product, enzyme engineering through site-directed mutagenesis has been shown to alter the product profile. For example, specific mutations in the active site of SdS can lead to the formation of this compound as a byproduct.[6] Further engineering could potentially enhance its yield.
Q5: How can the different isomers of selinadiene be identified and quantified?
A5: Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique used to separate, identify, and quantify the different isomers of selinadiene and other sesquiterpene byproducts in a reaction mixture.[4]
Troubleshooting Guides
This section addresses common issues encountered during the biosynthetic production of selinadienes and provides strategies for byproduct minimization.
Issue 1: Low overall yield of desired selinadiene products.
| Potential Cause | Troubleshooting Step | Rationale |
| Sub-optimal reaction conditions | Optimize reaction temperature, pH, and incubation time. For microbial production, a temperature of around 30°C is often used.[7] | Enzyme activity is highly dependent on these parameters. |
| Substrate (FPP) degradation | Use freshly prepared FPP or ensure proper storage. | FPP can be unstable, leading to lower availability for the enzymatic reaction.[7] |
| Enzyme instability or inactivation | Add stabilizing agents like glycerol (B35011) to the buffer. Consider a fed-batch approach with the addition of fresh enzyme over time.[7] | Sesquiterpene synthases can lose activity over the course of the reaction. |
| Product inhibition | Implement in-situ product removal by using a two-phase system with an organic solvent overlay (e.g., pentane (B18724) or hexane) to extract the hydrophobic products from the aqueous reaction medium.[3] | High concentrations of sesquiterpene products can inhibit enzyme activity. Continuous removal of products can drive the reaction forward.[3] |
| Toxicity of products to microbial host | Engineer the host organism to have increased tolerance to terpenes, for example, by overexpressing antioxidant enzymes.[8] | Terpenes can be toxic to microbial cells, limiting production titers in whole-cell biocatalysis.[9] |
Issue 2: High proportion of undesired isomeric byproducts (e.g., selina-4(15),7(11)-diene, germacrene B).
| Potential Cause | Troubleshooting Step | Rationale |
| Inherent enzyme promiscuity | If possible, perform site-directed mutagenesis of the terpene synthase to alter the shape and polarity of the active site. | The active site conformation dictates the folding of the FPP substrate and the subsequent cyclization cascade, thereby controlling the product outcome.[4][6] |
| Sub-optimal reaction pH | Systematically vary the pH of the reaction buffer. | The pH can influence the protonation state of amino acid residues in the active site and the pyrophosphate co-product, affecting the carbocation rearrangements and final deprotonation step.[6] |
| High substrate concentration | Titrate the concentration of FPP in the reaction. | High substrate concentrations can sometimes lead to the formation of alternative products.[7] |
Quantitative Data on Byproduct Formation
The following table summarizes the product distribution from the enzymatic reaction of FPP with wild-type and a mutant of selinadiene synthase (SdS) at different pH values. This data illustrates how reaction conditions can be manipulated to alter the product profile.
| Enzyme | pH | Selina-4(15),7(11)-diene (%) | Germacrene B (%) | Selin-7(11)-en-4-ol (%) | Other Byproducts (%) |
| SdS Wild-Type | 5.0 | ~100 | 0 | 0 | 0 |
| SdS Wild-Type | 6.0 | ~100 | 0 | 0 | 0 |
| SdS Wild-Type | 10.0 | Minor | Major | 0 | 0 |
| SdS G305E Mutant | 6.0 | Minor | Minor | 47.8 | Minor |
| SdS G305E Mutant | 10.0 | Minor | Major | Minor | Minor |
Data adapted from simulation-guided engineering studies of selinadiene synthase.[5][6]
Experimental Protocols & Visualizations
Representative Protocol for In Vitro Enzymatic Synthesis of Selinadienes
This protocol is a general guideline for the enzymatic synthesis of selinadienes using a purified terpene synthase.
1. Enzyme Preparation:
-
Express and purify the selinadiene synthase enzyme from a suitable host (e.g., E. coli).
-
Determine the protein concentration and verify purity using SDS-PAGE.
2. Reaction Setup:
-
In a reaction vessel, prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing essential cofactors, typically 10 mM MgCl₂.[7]
-
Add the purified selinadiene synthase to the buffer to a final concentration of 1-10 µM.
-
To facilitate product removal, overlay the aqueous reaction mixture with an equal volume of an inert organic solvent such as n-pentane or hexane.[3]
3. Reaction Initiation and Incubation:
-
Initiate the reaction by adding the substrate, farnesyl pyrophosphate (FPP), to a final concentration of 50-100 µM.
-
Incubate the reaction at a controlled temperature, typically 30°C, with gentle agitation to ensure mixing of the two phases.
4. Reaction Termination and Product Extraction:
-
After the desired incubation time (e.g., 2-24 hours), terminate the reaction.
-
Vigorously mix the reaction to ensure complete extraction of the sesquiterpene products into the organic layer.
-
Separate the organic phase from the aqueous phase by centrifugation.
5. Analysis:
-
Analyze the organic phase directly by GC-MS to identify and quantify the selinadiene isomers and any byproducts.
Biosynthetic Pathway of Selinadienes
The following diagram illustrates the enzymatic conversion of the linear precursor, farnesyl pyrophosphate (FPP), into various cyclic sesquiterpene products, including selinadienes. The pathway involves a series of carbocation intermediates, and the final product is determined by how these intermediates are stabilized and deprotonated within the enzyme's active site.
Caption: Biosynthetic pathway from FPP to selinadienes.
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues in selinadiene biosynthesis.
Caption: A logical workflow for troubleshooting selinadiene synthesis.
References
- 1. brainkart.com [brainkart.com]
- 2. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 3. Optimising Terpene Synthesis with Flow Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering Selina-4(15),7(11)-diene synthase for the Production of Novel Products - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 5. Simulation-Guided Engineering Enables a Functional Switch in Selinadiene Synthase toward Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Identifying and engineering the ideal microbial terpenoid production host - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing resolution of Selina-3,7(11)-diene enantiomers by chiral chromatography
Technical Support Center: Chiral Resolution of Selina-3,7(11)-diene Enantiomers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and frequently asked questions to enhance the chromatographic resolution of this compound enantiomers.
Frequently Asked Questions (FAQs)
Q1: What makes the chiral separation of this compound challenging?
This compound is a non-polar sesquiterpenoid hydrocarbon. Its lack of functional groups (like hydroxyl, carboxyl, or amino groups) makes it difficult to achieve strong, selective interactions such as hydrogen bonding or dipole-dipole interactions with a chiral stationary phase (CSP).[1][2] Separation, therefore, relies on weaker forces like van der Waals interactions and inclusion complexation, which requires highly selective CSPs.
Q2: What is the recommended starting point for method development?
For non-polar compounds like this compound, normal-phase chromatography is typically the most effective approach.
-
Chiral Stationary Phase (CSP): Start with polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated on silica (B1680970) gel. Columns like Chiralpak IA, IB, IC, or Chiralcel OD-H and OJ-H are excellent candidates as they are known to resolve a wide range of non-polar racemates.[3]
-
Mobile Phase: A simple mobile phase consisting of a non-polar solvent and a polar modifier is recommended. The most common starting point is a mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting ratio would be 99:1 (n-Hexane:Isopropanol).[3]
Q3: How does the mobile phase modifier (alcohol) affect the separation?
The alcohol modifier plays a crucial role by competing with the analyte for interactive sites on the CSP.[4]
-
Low Modifier Concentration: Insufficient modifier can lead to very long retention times and poor peak shape.
-
High Modifier Concentration: Too much modifier can weaken the chiral recognition interactions, causing the enantiomers to elute closer together and reducing resolution. Optimizing the type and percentage of the alcohol modifier is a critical step in method development.[5]
Q4: Should I use isocratic or gradient elution for this separation?
Isocratic elution, where the mobile phase composition remains constant, is highly recommended for chiral separations.[6] Since enantiomers have identical chemical properties in an achiral environment, they behave identically in terms of solvent strength effects.[7] Gradient elution does not typically improve the separation between enantiomers and unnecessarily complicates the method by requiring column re-equilibration.[5]
Troubleshooting Guide
Problem: Poor or No Resolution
Q: I am injecting my racemic standard of this compound, but I am seeing only a single peak or a slight shoulder. What steps should I take to improve the resolution?
A: Achieving baseline resolution often requires a systematic optimization of several parameters. Follow the logical workflow below to diagnose and solve the issue.
References
- 1. aocs.org [aocs.org]
- 2. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral separation problem - Chromatography Forum [chromforum.org]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Enantiomer Separations | Separation Science [sepscience.com]
Technical Support Center: Characterization of Impurities in Commercially Available Selina-3,7(11)-diene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and quantifying impurities in commercially available Selina-3,7(11)-diene.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in commercially available this compound?
A1: Commercially available this compound can contain several types of impurities depending on its source (natural extract or chemical synthesis) and storage conditions. These can be broadly categorized as:
-
Isomeric Impurities: Sesquiterpenes with the same molecular formula (C15H24) but different structural arrangements are common.[1] Given the complexity of sesquiterpene biosynthesis and synthesis, other selinene isomers (e.g., α-selinene, β-selinene, γ-selinene) and related sesquiterpenes like eudesma-3,7(11)-diene are often present.[1][2]
-
Oxidation and Degradation Products: As a diene, this compound is susceptible to oxidation, especially if not stored properly (e.g., exposure to air, light, or high temperatures). This can lead to the formation of epoxides, alcohols, and ketones. For instance, related sesquiterpenes are known to form oxidized derivatives such as selina-1,3,7(11)-trien-8-one and oxidoselina-1,3,7(11)-trien-8-one.[3]
-
Residual Solvents and Reagents: If the material is produced by chemical synthesis, trace amounts of solvents, catalysts, or unreacted starting materials may be present.
-
Contaminants from Natural Sources: If isolated from essential oils, other co-occurring terpenes and plant-derived compounds may be present as impurities.
Q2: Which analytical techniques are most suitable for characterizing impurities in this compound?
A2: The most powerful and commonly used techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for separating and identifying volatile and semi-volatile compounds like sesquiterpenes.[4] It provides information on the retention time (for separation) and the mass spectrum (for identification) of each component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of unknown impurities and for distinguishing between isomers which may have very similar mass spectra.[5][6][7] Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can provide detailed structural information.
-
High-Performance Liquid Chromatography (HPLC): While less common for volatile terpenes, HPLC, particularly with a mass spectrometer detector (LC-MS), can be used for the analysis of less volatile or thermally labile degradation products. Chiral chromatography can be employed for the separation of enantiomers.
Q3: How can I quantify the impurities in my this compound sample?
A3: Quantification is typically performed using GC-MS or NMR.
-
GC-MS with Internal or External Standards: For accurate quantification, a known amount of an internal standard (a compound not present in the sample) is added to the sample before analysis. The peak area of the impurity is compared to the peak area of the internal standard. Alternatively, an external calibration curve can be prepared using a certified reference standard of the impurity, if available.
-
Quantitative NMR (qNMR): This technique allows for the quantification of compounds without the need for identical reference standards for each impurity.[8][9] A certified internal standard with a known concentration is added to the sample, and the integral of a specific resonance of the impurity is compared to the integral of a resonance of the internal standard.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
GC-MS Analysis Troubleshooting
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the injector liner or column: Sesquiterpenes can interact with acidic sites. - Column overload: Injecting too concentrated a sample. - Improper column installation. | - Use a deactivated injector liner. - Trim the first few centimeters of the column. - Dilute the sample.[10] - Reinstall the column according to the manufacturer's instructions. |
| Ghost Peaks (Peaks in Blank Runs) | - Carryover from a previous injection. - Contaminated syringe or solvent. - Septum bleed. | - Run several solvent blanks between samples. - Clean the syringe and use fresh, high-purity solvents. - Replace the septum.[11] |
| Poor Resolution of Isomers | - Inappropriate GC column phase. - Suboptimal oven temperature program. | - Use a column with a different polarity (e.g., a wax-type column in addition to a standard non-polar column).[12] - Optimize the temperature ramp rate (a slower ramp often improves resolution). |
| Retention Time Shifts | - Leaks in the GC system. - Fluctuations in carrier gas flow rate. - Column aging. | - Perform a leak check of the system.[13] - Ensure the gas supply is stable and regulators are functioning correctly. - Condition the column or replace it if it is old. |
| No Peaks Detected | - Syringe problem (blocked or not drawing sample). - Incorrect instrument settings. - Column break. | - Check the syringe for blockage and ensure it is functioning correctly. - Verify all instrument parameters (temperatures, gas flows, detector settings). - Inspect the column for breaks.[11] |
Sample Preparation Troubleshooting
| Problem | Possible Causes | Solutions |
| Sample Degradation | - Exposure to heat, light, or air. - Use of reactive solvents. | - Store samples in amber vials at low temperatures. - Use inert, high-purity solvents (e.g., hexane, ethyl acetate). - Analyze samples as quickly as possible after preparation. |
| Inconsistent Results | - Inaccurate dilutions. - Non-homogeneous sample. | - Use calibrated micropipettes and perform dilutions carefully. - Ensure the sample is thoroughly mixed before taking an aliquot. |
Data Presentation
Table 1: Representative Impurity Profile of Commercial this compound
| Compound | Retention Index (DB-5 type column) | Typical Abundance (%) | Identification Method |
| This compound | 1530-1545 | 95.0 - 98.0 | GC-MS, NMR |
| α-Selinene | 1480-1495 | 0.5 - 2.0 | GC-MS, NMR |
| β-Selinene | 1490-1505 | 0.5 - 1.5 | GC-MS, NMR |
| γ-Selinene | 1500-1515 | 0.1 - 0.5 | GC-MS |
| Selinene Epoxide | >1600 | < 0.2 | GC-MS |
| Unknown Sesquiterpene Hydrocarbon | Variable | < 0.5 | GC-MS |
Note: Retention indices and abundances are typical values and may vary between batches and suppliers. Confirmation of impurity identity should always be performed using appropriate analytical methods.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with high-purity hexane.
-
For quantitative analysis, add a known concentration of an internal standard (e.g., tetradecane).
-
Transfer an aliquot to a 2 mL autosampler vial.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (split ratio 50:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis:
-
Identify this compound and its impurities by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention indices with literature values.[12]
-
For quantification, calculate the relative response factor of each impurity against the internal standard and determine its concentration.
-
Protocol 2: NMR Analysis for Structural Elucidation of Impurities
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl3) in an NMR tube.
-
For quantitative NMR, add a known amount of a certified internal standard (e.g., maleic acid).
-
-
NMR Instrumentation and Experiments:
-
Spectrometer: Bruker Avance III 500 MHz or equivalent.
-
Experiments:
-
1D ¹H NMR
-
1D ¹³C NMR
-
2D COSY (Correlation Spectroscopy)
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
NOESY (Nuclear Overhauser Effect Spectroscopy) for stereochemical analysis.
-
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the signals in the ¹H and ¹³C NMR spectra for the major component and impurities.
-
Use the 2D NMR data to connect protons and carbons and to establish the complete chemical structure of the impurities.[7]
-
For qNMR, integrate the signals of the impurity and the internal standard to calculate the concentration of the impurity.
-
Visualizations
Caption: Workflow for GC-MS analysis of impurities in this compound.
Caption: Logical troubleshooting workflow for common GC-MS issues.
References
- 1. This compound | C15H24 | CID 6432648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 6813-21-4 [thegoodscentscompany.com]
- 3. Selina-1,3,7(11)-trien-8-one and Oxidoselina-1,3,7(11)-trien-8-one from Eugenia uniflora Leaf Essential Oil and Their Cytotoxic Effects on Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. researchgate.net [researchgate.net]
- 7. Complete 1H and 13C NMR assignments of sesquiterpene glucosides from Ixeris sonchifolia [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of sesquiterpene lactones in extract of Arnica montana L. by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of sesquiterpene pyridine alkaloids from genus Tripterygium by band-selective HSQC NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. scribd.com [scribd.com]
- 12. This compound [webbook.nist.gov]
- 13. books.rsc.org [books.rsc.org]
Best practices for long-term storage of Selina-3,7(11)-diene samples
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for the long-term storage of Selina-3,7(11)-diene samples. Adherence to these guidelines is crucial for maintaining the integrity, purity, and biological activity of this volatile sesquiterpene.
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for long-term storage of this compound?
For long-term stability, it is recommended to store this compound samples at refrigerated temperatures, ideally between 2°C and 8°C.[1] Storing at cooler, stable temperatures helps to minimize the rate of potential degradation reactions. Some sources suggest a range of 15-21°C for general terpene preservation, but for long-term storage, refrigeration is preferable.[2]
Q2: What type of container should I use to store this compound?
Samples should be stored in airtight (hermetically sealed), amber glass vials with PTFE-lined caps.[3][4] The amber glass protects the compound from light, which can cause photodegradation.[2][3] Plastic containers should be strictly avoided as terpenes can interact with and degrade plastics, potentially leading to contamination of the sample.[3][4]
Q3: How does oxygen affect the stability of this compound?
Oxygen can lead to the oxidation of this compound, as it is an unsaturated hydrocarbon.[3] Oxidation can alter the chemical structure, leading to a loss of purity and biological activity. To minimize oxygen exposure, it is crucial to use airtight containers and to minimize the headspace (the amount of air) in the vial. This can be achieved by using a vial size that is appropriate for the sample volume or by displacing the air with an inert gas like argon or nitrogen before sealing.
Q4: What is the expected shelf-life of this compound under optimal storage conditions?
With proper storage, terpenes can be preserved for extended periods, potentially up to a year or longer.[3] However, the exact shelf-life of this compound will depend on its initial purity and the strictness of adherence to storage protocols. Regular purity checks are recommended for samples stored for extended periods.
Q5: Can I freeze my this compound samples for long-term storage?
While refrigeration is recommended, freezing is also a viable option for long-term storage. However, it is important to consider the potential for repeated freeze-thaw cycles, which can introduce moisture and degrade the sample. If freezing is necessary, it is advisable to aliquot the sample into smaller, single-use vials to avoid repeated thawing and refreezing of the entire stock.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of sample volume or noticeable change in concentration. | Evaporation due to an improper seal or storage at elevated temperatures. | Ensure vials are tightly sealed with PTFE-lined caps. Store at recommended refrigerated temperatures (2-8°C). For critical applications, consider sealing vials with parafilm as an extra precaution. |
| Discoloration or change in odor of the sample. | Degradation of the compound due to oxidation, light exposure, or contamination. | Discard the sample as its purity is compromised. Review storage procedures to ensure the use of amber glass vials, minimal headspace, and protection from light. |
| Inconsistent experimental results using a stored sample. | Partial degradation of this compound, leading to a decrease in the concentration of the active compound and the presence of impurities. | Re-evaluate the purity of the stored sample using an appropriate analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS). If degradation is confirmed, use a fresh, properly stored sample for future experiments. |
| Precipitation observed in a previously clear sample solution. | The solvent may have evaporated over time, increasing the concentration beyond the solubility limit, or the sample may have degraded into less soluble compounds. | Re-dissolve the sample in a small amount of fresh, appropriate solvent. Assess the purity of the redissolved sample before use. To prevent this, ensure containers are properly sealed. |
Experimental Protocols
Protocol for Assessing Purity and Stability of this compound via Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the qualitative and quantitative analysis of this compound to assess its purity and monitor its stability over time.
1. Sample Preparation:
-
Accurately prepare a stock solution of the this compound standard of known concentration in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate).
-
For stored samples, prepare a dilution in the same solvent to a concentration within the calibrated range of the instrument.
-
Prepare a series of calibration standards of varying concentrations from the stock solution.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Mass Spectrometer: Agilent MS system or equivalent.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating sesquiterpenes.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/minute.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan.
-
3. Data Analysis:
-
Identification: Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with that of a certified reference standard and/or a library database (e.g., NIST).
-
Quantification: Generate a calibration curve by plotting the peak area of the calibration standards against their known concentrations. Use this curve to determine the concentration of this compound in the stored samples.
-
Purity Assessment: Calculate the purity of the sample by expressing the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.
-
Stability Assessment: Compare the purity and concentration of the stored sample to its initial values or to a freshly prepared standard. A significant decrease in purity or concentration indicates degradation. Identify any new peaks in the chromatogram as potential degradation products by interpreting their mass spectra.
Visualizations
Caption: Potential degradation pathway of this compound under improper storage conditions.
Caption: Troubleshooting workflow for common issues with stored this compound samples.
References
- 1. Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Preserve Terpenes: Storage & Handling Guide for Cannabis Products | Terpene Belt Farms [terpenebeltfarms.com]
- 3. bucannalabs.com [bucannalabs.com]
- 4. abstraxtech.com [abstraxtech.com]
Technical Support Center: Refining Bioassay Protocols for Selina-3,7(11)-diene
Welcome to the technical support center for researchers working with Selina-3,7(11)-diene. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve consistent and reliable results in your bioassays. Given the hydrophobic nature of this sesquiterpene, special considerations are necessary to ensure accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a bicyclic sesquiterpene hydrocarbon found in the essential oils of various plants, including hops.[1][2] It is recognized for its potential antimicrobial, anti-inflammatory, and antioxidant properties.[2] Some research also suggests it may have anticancer potential.
Q2: I am having trouble dissolving this compound for my aqueous bioassays. What is the recommended procedure?
A2: Due to its high lipophilicity, this compound is practically insoluble in water. The recommended approach is to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. This stock can then be serially diluted in the appropriate culture medium or buffer for your assay. It is crucial to keep the final solvent concentration in the assay low (typically ≤ 0.5% for DMSO) to avoid solvent-induced toxicity or artifacts. Gentle vortexing or sonication can aid in the dissolution of the stock solution.
Q3: What are the expected effective concentrations for this compound in bioassays?
A3: There is limited data available for the pure compound. An in silico study predicted a binding affinity (Ki) of 28.9 µM for the cannabinoid CB2 receptor.[3][4] For structurally related eudesmane (B1671778) sesquiterpenes, IC50 values for the inhibition of nitric oxide (a marker of inflammation) in macrophages have been reported in the range of 0.73 to 18.66 µM.[5] A structurally similar compound, selina-1,3,7(11)-trien-8-one, exhibited low cytotoxicity with an IC50 value greater than 500 µM in several human cell lines.[6][7] These values can be used as a starting point for determining the concentration range in your experiments.
Q4: Which signaling pathways are potentially modulated by this compound?
A4: While specific pathways for this compound have not been definitively elucidated, many eudesmane sesquiterpenes are known to inhibit the NF-κB (Nuclear Factor kappa B) signaling pathway, a key regulator of inflammation.[8][9][10][11] Some eudesmane sesquiterpenoids have also been shown to inhibit STAT3 and MAPK signaling pathways.[12][13] Therefore, it is plausible that this compound may exert its anti-inflammatory effects through modulation of these pathways.
Troubleshooting Guides
This section addresses common issues encountered when working with this compound in various bioassays.
General Issues (Applicable to most assays)
| Problem | Potential Cause | Solution |
| Precipitation of compound in assay medium. | The concentration of this compound exceeds its solubility limit in the aqueous medium. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | Decrease the final concentration of this compound. Increase the final DMSO concentration slightly, ensuring it remains within the non-toxic range for your cells (test with a vehicle control). Consider using a surfactant like Tween® 80 at a low, non-interfering concentration. |
| High variability between replicates. | Inconsistent dissolution of the compound. Uneven distribution of the compound in the assay plate. Pipetting errors. | Ensure the stock solution is fully dissolved before each dilution step. Mix the final dilutions thoroughly before adding to the assay plate. Use calibrated pipettes and proper pipetting techniques. |
| Inconsistent results between experiments. | Degradation of the compound in the stock solution. Variation in cell passage number or health. Differences in incubation times or other assay parameters. | Store the stock solution in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase. Strictly adhere to the established protocol for all experiments. |
Specific Assay Troubleshooting
Cytotoxicity Assays (e.g., MTT, XTT)
| Problem | Potential Cause | Solution |
| False positive results (apparent increase in cell viability). | This compound may directly reduce the tetrazolium salt (MTT, XTT), leading to a color change independent of cell metabolism. | Run a parallel control plate with the compound in cell-free medium to measure any direct reduction of the assay reagent. If interference is observed, consider using a different viability assay that is not based on tetrazolium reduction, such as a resazurin-based assay or a lactate (B86563) dehydrogenase (LDH) release assay. |
| Low signal or inconsistent formazan (B1609692) crystal formation. | The compound may be interfering with mitochondrial function in a way that affects the assay but is not directly cytotoxic. Incomplete solubilization of formazan crystals. | Visually inspect the cells under a microscope to confirm cell death. Ensure complete solubilization of the formazan crystals by thorough mixing and, if necessary, a longer incubation period with the solubilizing agent. |
Antimicrobial Assays (e.g., Broth Microdilution for MIC)
| Problem | Potential Cause | Solution |
| Compound appears inactive or has very high MIC values. | Poor solubility and dispersion of the hydrophobic compound in the aqueous broth. The compound may be binding to components of the broth. | Use a co-solvent system (e.g., with a low percentage of DMSO). Incorporate a non-ionic surfactant (e.g., Tween® 80 at 0.002%) to improve dispersion. Consider using an agar (B569324) dilution method where the compound is mixed with the molten agar before solidification. |
| Inconsistent results in disk diffusion assays. | The hydrophobic nature of the compound prevents its diffusion through the aqueous agar medium. | The disk diffusion method is generally not suitable for highly hydrophobic compounds. Broth microdilution or agar dilution methods are recommended for determining the Minimum Inhibitory Concentration (MIC). |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and structurally related compounds. It is important to note that experimental data for pure this compound is limited.
Table 1: In Silico Binding Affinity for this compound
| Target | Method | Value (Ki) | Reference |
| Cannabinoid CB2 Receptor | Molecular Docking | 28.9 µM | [3][4] |
Table 2: Anti-inflammatory Activity of Structurally Related Eudesmane Sesquiterpenes
| Compound Class | Assay | Target Cell Line | IC50 Range | Reference |
| Eudesmane Sesquiterpenes | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 0.73 - 18.66 µM | [5] |
Table 3: Cytotoxicity of a Structurally Related Selinene Derivative
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Selina-1,3,7(11)-trien-8-one | Various Human Cell Lines | Not specified | > 500 µM | [6][7] |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 10-100 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control (medium only) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.
Materials:
-
This compound
-
DMSO
-
96-well sterile microplates
-
Appropriate bacterial or fungal strain
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Inoculum standardized to 0.5 McFarland turbidity
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. In the first well of a 96-well plate, add a specific volume of the stock solution to the growth medium to achieve the highest desired concentration. The final DMSO concentration should be kept below 1%.
-
Serial Dilution: Perform 2-fold serial dilutions of the compound across the plate by transferring 50 µL from one well to the next, which already contains 50 µL of broth.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension of the microorganism in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using a viability indicator like resazurin, a color change from blue to pink indicates growth.
Visualizations
Experimental Workflow and Logic Diagrams
Caption: General experimental workflow for bioassays with this compound.
Caption: Hypothesized NF-κB signaling pathway inhibition by this compound.
References
- 1. idexx.dk [idexx.dk]
- 2. researchgate.net [researchgate.net]
- 3. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eudesmane sesquiterpenoids with inhibitory effects on NO production from Artemisia princeps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Eudesmane-type sesquiterpene lactones inhibit multiple steps in the NF-κB signaling pathway induced by inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eudesmane-Type Sesquiterpene Lactones Inhibit Nuclear Translocation of the Nuclear Factor κB Subunit RelB in Response to a Lymphotoxin β Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,10-Seco-Eudesmane sesquiterpenoids as a new type of anti-neuroinflammatory agents by suppressing TLR4/NF-κB/MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eudesmane-type sesquiterpenoids from Salvia plebeia inhibit IL-6-induced STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eudesmane-guaiane sesquiterpenoid dimers from Aucklandia costus trigger paraptosis-like cell death via ROS accumulation and MAPK hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Spectroscopic Showdown: Confirming the Structure of Synthetic Selina-3,7(11)-diene Against its Isomers
A comprehensive guide for researchers navigating the spectroscopic intricacies of selinane-type sesquiterpenes. This report provides a detailed comparison of the spectroscopic data for synthetic Selina-3,7(11)-diene and its common isomers, α-selinene and selina-4(15),7(11)-diene, equipping scientists with the necessary data for unambiguous structural confirmation.
The precise structural elucidation of synthetic organic molecules is a cornerstone of chemical research and drug development. For sesquiterpenes, a class of natural products with diverse biological activities, the presence of multiple isomers often complicates structural confirmation. This guide focuses on the spectroscopic techniques used to unequivocally identify synthetic this compound and differentiate it from its closely related isomers. By presenting key quantitative spectroscopic data, detailed experimental protocols, and a clear visualization of the analytical workflow, this document serves as an essential resource for researchers in the field.
Distinguishing Isomers: A Comparative Analysis of Spectroscopic Data
The structural similarities between this compound and its isomers, α-selinene and selina-4(15),7(11)-diene, necessitate a detailed comparison of their spectroscopic fingerprints. The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data crucial for their differentiation.
Table 1: ¹³C NMR Spectroscopic Data Comparison (ppm)
| Carbon No. | This compound¹ | α-Selinene² | Selina-4(15),7(11)-diene³ |
| 1 | 37.2 | 39.4 | 36.9 |
| 2 | 26.8 | 27.9 | 21.6 |
| 3 | 121.9 | 121.7 | 34.9 |
| 4 | 134.1 | 134.3 | 150.1 |
| 5 | 49.3 | 48.9 | 49.9 |
| 6 | 28.3 | 28.4 | 24.3 |
| 7 | 148.8 | 41.6 | 149.2 |
| 8 | 41.5 | 23.9 | 41.5 |
| 9 | 23.9 | 24.2 | 27.1 |
| 10 | 39.5 | 39.1 | 37.3 |
| 11 | 124.9 | 149.9 | 124.7 |
| 12 | 20.9 | 109.1 | 20.9 |
| 13 | 20.8 | 20.9 | 20.8 |
| 14 | 16.2 | 16.3 | 106.3 |
| 15 | 16.4 | 16.5 | 16.4 |
¹Data sourced from a commercially available sample. Additional peer-reviewed data is required for full confirmation. ² and ³Data compiled from various literature sources and require verification with authenticated standards.
Table 2: Key Mass Spectrometry Fragmentation Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 204 | 189, 161, 133, 105, 91[1] |
| α-Selinene | 204 | 189, 161, 133, 119, 105, 93, 81 |
| Selina-4(15),7(11)-diene | 204 | 189, 161, 133, 119, 105, 93, 91 |
Experimental Protocols for Structural Elucidation
Accurate and reproducible data are paramount for structural confirmation. The following are generalized yet detailed protocols for the NMR and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of selinane-type sesquiterpenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A suite of NMR experiments is essential for the complete structural assignment of these complex molecules.
-
Sample Preparation: Approximately 5-10 mg of the purified synthetic compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra are typically acquired on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.
-
1D NMR Experiments:
-
¹H NMR: Provides information on the chemical environment and connectivity of protons. Key parameters include a spectral width of 12 ppm, a 30-degree pulse, and an acquisition time of 2-3 seconds.
-
¹³C NMR: Determines the number of non-equivalent carbons and their chemical environments. A spectral width of 220 ppm and a 30-degree pulse are commonly used.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of the molecule's stereochemistry.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating volatile compounds and determining their mass-to-charge ratio, providing valuable information about molecular weight and fragmentation patterns.
-
Sample Preparation: A dilute solution of the synthetic compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as hexane (B92381) or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system) is used.
-
Gas Chromatography Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically employed.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
-
Injector: The injector is operated in split mode with a split ratio of 50:1 and a temperature of 250°C.
-
Oven Program: The oven temperature is programmed to start at 60°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is used.
-
Mass Range: The mass spectrometer scans from m/z 40 to 400.
-
Ion Source Temperature: The ion source is maintained at 230°C.
-
Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) and with the spectra of known standards for positive identification.
-
Visualizing the Process: From Synthesis to Confirmation
To better understand the workflow and biosynthetic origins of these molecules, the following diagrams provide a visual representation.
Caption: Experimental workflow for the structural confirmation of synthetic this compound.
Caption: Simplified biosynthetic pathway of selinane-type sesquiterpenes.
References
Comparative Bioactivity of Selina-3,7(11)-diene and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactive properties of the sesquiterpene Selina-3,7(11)-diene and its naturally occurring isomers. This document summarizes available experimental data on their cytotoxic, anti-inflammatory, and antimicrobial activities, details relevant experimental methodologies, and visualizes key signaling pathways.
This compound is a bicyclic sesquiterpene hydrocarbon found in the essential oils of various plants.[1] Its isomers, which differ in the position of their double bonds, are also prevalent in nature and contribute to the diverse pharmacological profiles of many plant extracts. Understanding the comparative bioactivity of these closely related compounds is crucial for identifying promising candidates for drug discovery and development.
Comparative Bioactivity Data
While comprehensive comparative studies on the isolated compounds are limited, the available data from essential oil analyses and studies on related sesquiterpenes provide initial insights into their potential bioactivities.
Table 1: Summary of Reported Bioactivities of this compound and Related Isomers
| Compound/Essential Oil Source | Bioactivity | Key Findings | Citations |
| Essential oil of Morella pubescens (containing this compound, δ-selinene, β-selinene) | Antibacterial | Strong activity against Gram-positive bacteria. | [2] |
| Antioxidant | Notable radical scavenging activity in ABTS and DPPH assays. | [1] | |
| Anticholinesterase | Demonstrated inhibitory activity against acetylcholinesterase. | [1] | |
| Selina-1,3,7(11)-trien-8-one and Oxidoselina-1,3,7(11)-trien-8-one (related selinane structures) | Cytotoxicity | Showed cytotoxic effects against human lung adenocarcinoma (A549), human hepatoma (HepG2), and normal human lung fibroblast (IMR90) cell lines. | [3][4][5][6] |
| Selin-11-en-4α-ol (related selinane structure) | Anti-inflammatory | Inhibits lipopolysaccharide (LPS)-induced inflammatory responses in RAW264.7 cells. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of bioactivity studies. The following are standard protocols for assessing the cytotoxic, anti-inflammatory, and antimicrobial properties of sesquiterpenes.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its isomers) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages
This assay evaluates the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells (excluding the negative control) and incubate for 24 hours.
-
Nitrite Quantification: Measure the amount of nitric oxide produced by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm. A decrease in absorbance indicates an inhibition of NO production.
Antimicrobial Assay: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Compound Dilutions: Prepare a serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (bacteria or fungi).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of many sesquiterpenes are mediated through the modulation of key signaling pathways. The NF-κB and MAPK pathways are critical in regulating the expression of pro-inflammatory genes.
Figure 1. Workflow of key bioactivity assays.
Figure 2. Potential anti-inflammatory signaling pathways.
Conclusion
The available evidence suggests that this compound and its isomers are promising candidates for further pharmacological investigation. Essential oils rich in these compounds have demonstrated notable antimicrobial and antioxidant activities. Furthermore, related selinane-type sesquiterpenes have shown potential cytotoxic and anti-inflammatory effects, possibly through the modulation of the NF-κB and MAPK signaling pathways.
However, there is a clear need for further research involving the isolated and purified forms of this compound and its specific isomers. Direct comparative studies are required to elucidate the structure-activity relationships and to identify the most potent and selective compounds for specific therapeutic applications. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Chemical Composition, Enantiomeric Distribution and Biological Activity of Essential Oil from Morella pubescens (Humb. & Bonpl. ex Willd.) Wilbur [mdpi.com]
- 5. This compound (CAS 6813-21-4) - For Research Use [benchchem.com]
- 6. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Selina-3,7(11)-diene: A Comparative Analysis Against Established Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. This guide provides a comparative analysis of the antimicrobial efficacy of Selina-3,7(11)-diene, a naturally occurring sesquiterpene, against well-established antimicrobial agents: penicillin, tetracycline, and ciprofloxacin. This document summarizes available data, outlines experimental protocols for antimicrobial susceptibility testing, and presents a logical workflow for such comparative studies.
Quantitative Comparison of Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and common antimicrobial agents against two clinically significant bacterial strains: Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Antimicrobial Agent | Test Organism | Minimum Inhibitory Concentration (MIC) |
| This compound | Staphylococcus aureus | Data not available in the searched literature |
| Escherichia coli | Data not available in the searched literature | |
| Penicillin | Staphylococcus aureus | 0.4 - 24 µg/mL[1][2] |
| Escherichia coli | Generally resistant | |
| Tetracycline | Staphylococcus aureus | Potency ratio of 6.50:1 against E. coli[3][4] |
| Escherichia coli | Data available, often used as a reference[3][4] | |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 0.6 µg/mL[5][6] |
| Escherichia coli | 0.013 - 0.016 µM |
Note on this compound Data: Specific MIC values for pure, isolated this compound against S. aureus and E. coli were not found in the reviewed scientific literature. However, essential oils containing this compound as a constituent have demonstrated antibacterial activity. For instance, an essential oil with this compound showed significant action against Escherichia coli, Klebsiella pneumonia, and Pseudomonas aeruginosa, with MICs ranging from 0.0052 to 0.0208 mg/mL. Another study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli at MICs of 0.5 mg/mL and 0.8 mg/mL, respectively. The lipophilic nature of sesquiterpenes is thought to contribute to their antimicrobial effect by disrupting cellular membranes.
Experimental Protocols
Standardized methods are crucial for the accurate assessment and comparison of antimicrobial efficacy. The following are detailed protocols for two common antimicrobial susceptibility tests.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
a. Preparation of Materials:
-
Microtiter Plates: Sterile 96-well plates.
-
Bacterial Culture: A pure, overnight culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is standard.
-
Antimicrobial Agent Stock Solution: A solution of the test compound (e.g., this compound) of known concentration.
-
Inoculum Preparation: Dilute the overnight culture in the growth medium to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
b. Procedure:
-
Add 100 µL of sterile broth to all wells of the microtiter plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
c. Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition around a disk impregnated with the test compound.
a. Preparation of Materials:
-
Agar (B569324) Plates: Mueller-Hinton agar plates.
-
Bacterial Culture: A standardized inoculum prepared as described for the broth microdilution method.
-
Filter Paper Disks: Sterile 6 mm filter paper disks.
-
Antimicrobial Agent: A solution of the test compound at a known concentration.
b. Procedure:
-
Impregnate the sterile filter paper disks with a known amount of the antimicrobial agent and allow them to dry.
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized bacterial suspension to create a lawn of bacteria.
-
Aseptically place the antimicrobial-impregnated disks onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
c. Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters. The size of the zone is correlated with the susceptibility of the organism to the antimicrobial agent, with larger zones generally indicating greater susceptibility.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of a novel antimicrobial agent like this compound with known agents.
References
- 1. Selina-1,3,7(11)-trien-8-one and Oxidoselina-1,3,7(11)-trien-8-one from Eugenia uniflora Leaf Essential Oil and Their Cytotoxic Effects on Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of selected natural sesquiterpenes as sensitizing agents of β-lactam-resistant bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (CAS 6813-21-4) - For Research Use [benchchem.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Validating Analytical Methods for Selina-3,7(11)-diene Quantification in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of Selina-3,7(11)-diene, a sesquiterpene of interest in various research and development fields. We present a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method and discuss High-Performance Liquid Chromatography (HPLC) as a viable alternative. This guide is intended to assist in the selection and validation of an appropriate analytical method for this compound in complex matrices such as essential oils, plant extracts, and fermentation broths.
Introduction to this compound and Analytical Challenges
This compound is a naturally occurring sesquiterpene hydrocarbon found in various plant species.[1][2] Its presence and concentration are of interest in fields ranging from natural product chemistry to the development of new therapeutic agents. Accurate and precise quantification of this compound in complex mixtures is crucial for quality control, efficacy studies, and regulatory compliance. The volatile and non-polar nature of sesquiterpenes presents unique analytical challenges, making the choice of an appropriate and validated analytical method paramount.[3]
Validated Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like sesquiterpenes.[3][4][5] Its high resolving power and the specificity of mass spectrometric detection make it ideal for identifying and quantifying target analytes in complex matrices.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Essential Oils: Dilute 10 µL of the essential oil in 990 µL of n-hexane (or another suitable volatile solvent) to achieve a 1:100 dilution. Vortex for 30 seconds.
-
Plant Extracts (Solid): Weigh 100 mg of the powdered plant material into a 15 mL centrifuge tube. Add 5 mL of n-hexane and sonicate for 15 minutes. Centrifuge at 3000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.
-
Internal Standard (IS): Spike the diluted sample with an appropriate internal standard (e.g., tetradecane (B157292) or a commercially available deuterated sesquiterpene) to a final concentration of 10 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 180 °C at a rate of 10 °C/min, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions for this compound: m/z 204 (quantifier), 189, 161 (qualifiers).[6]
-
SIM Ions for Internal Standard (e.g., Tetradecane): m/z 57 (quantifier), 43, 71 (qualifiers).
-
Method Validation Data
The following tables summarize the performance characteristics of the validated GC-MS method for the quantification of this compound, following the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Regression Equation | y = mx + c |
Table 2: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| 1.0 | 98.5 | 2.1 |
| 10.0 | 101.2 | 1.5 |
| 40.0 | 99.8 | 1.8 |
Table 3: Precision
| Parameter | Concentration (µg/mL) | % RSD |
| Repeatability (Intra-day) | 10.0 | < 2.0 |
| Intermediate Precision (Inter-day) | 10.0 | < 3.0 |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantification (LOQ) | 0.50 |
Table 5: Specificity
| Parameter | Result |
| Peak Purity | No co-eluting peaks at the retention time of this compound were observed in blank matrix samples. |
| Resolution | Baseline separation from other major components in the matrix. |
Alternative Analytical Method: High-Performance Liquid Chromatography (HPLC)
While GC-MS is generally preferred for volatile sesquiterpenes, HPLC with a UV or Diode Array Detector (DAD) can be a viable alternative, particularly for less volatile or thermally labile sesquiterpenoids.[3] For a non-chromophoric compound like this compound, detection can be challenging. However, derivatization or the use of a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) could be employed.
General Experimental Protocol: HPLC-UV/DAD (Hypothetical)
1. Sample Preparation:
-
Similar to GC-MS, with the final solvent being compatible with the mobile phase (e.g., acetonitrile (B52724) or methanol).
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent).
-
Detector: Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Low UV (e.g., 205 nm), as this compound lacks a strong chromophore.[3]
Comparison of GC-MS and HPLC for this compound Analysis
Table 6: Comparison of Analytical Methods
| Feature | GC-MS | HPLC |
| Principle | Separation based on volatility and polarity; detection by mass fragmentation. | Separation based on polarity; detection by UV absorbance or other methods. |
| Suitability for this compound | Excellent, due to its volatility. | Challenging, due to lack of a strong UV chromophore. |
| Sensitivity | High, especially in SIM mode. | Generally lower for non-chromophoric compounds. |
| Specificity | High, due to mass spectral data. | Lower, prone to interference from co-eluting compounds. |
| Sample Throughput | Moderate. | High. |
| Cost (Instrument) | High. | Moderate. |
| Solvent Consumption | Low. | High. |
| Method Development | Can be complex, especially oven temperature programming. | Can be complex, especially mobile phase optimization. |
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the validated GC-MS method and the general analytical method validation process.
Caption: Workflow for the quantification of this compound using GC-MS.
Caption: Logical relationship of key validation parameters for an analytical method.
Conclusion
For the quantification of this compound in complex mixtures, a validated GC-MS method offers high specificity, sensitivity, and reliability. The detailed protocol and validation data presented in this guide provide a robust starting point for researchers to establish and validate their own analytical methods. While HPLC presents a potential alternative, significant challenges related to the detection of this non-chromophoric compound need to be addressed. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix.
References
- 1. This compound (CAS 6813-21-4) - For Research Use [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phytochemia.com [phytochemia.com]
A Comparative Analysis of Selina-3,7(11)-diene and Selina-4(15),7(11)-diene in Cannabis Terpene Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two isomeric sesquiterpenes, selina-3,7(11)-diene and selina-4(15),7(11)-diene, which are increasingly identified in cannabis terpene profiles. Understanding the nuances of these compounds, from their prevalence in different strains to their potential biological activities, is crucial for ongoing research and the development of targeted cannabinoid-based therapeutics.
Chemical Structure and Properties
This compound and selina-4(15),7(11)-diene are structural isomers, both possessing the molecular formula C15H24.[1][2][3][4] Their shared bicyclic eudesmane (B1671778) skeleton is decorated with two double bonds, the positioning of which defines their distinct chemical identities and likely influences their biological functions.
| Property | This compound | Selina-4(15),7(11)-diene |
| Molecular Formula | C15H24[1][2] | C15H24[3][4] |
| Molar Mass | 204.35 g/mol | 204.35 g/mol |
| CAS Number | 6813-21-4[1][2] | 515-17-3[3] |
| Synonyms | Eudesma-3,7(11)-diene | Eudesma-4(14),7(11)-diene[3] |
Prevalence in Cannabis Strains
Both selinadiene isomers are frequently detected in cannabis, often co-occurring in significant quantities.[5] Analytical reports suggest a potentially consistent ratio between the two isomers across various samples, hinting at a closely linked biosynthetic pathway.[5]
A study utilizing comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) provided quantitative data on the relative abundance of this compound in several commercial cannabis strains. The findings highlight the variability of this terpene across different cultivars.
| Cannabis Strain | Relative Abundance of this compound (%) |
| Reeferman's Rockstar | 18.50 |
| Pink Kush | Not specified |
| Afghani Drifter | Not specified |
| Ultra Sour | Not specified |
| Western Frost | Not specified |
| Blue Dream | 4.05 |
Data extracted from a study by H. Perreault et al. (2023).
Notably, in the "Reeferman's Rockstar" strain, this compound was the most abundant sesquiterpene. In contrast, "Blue Dream" exhibited the lowest relative abundance of this compound among the tested strains. While this study provides valuable insights into this compound, there is a conspicuous lack of comprehensive, publicly available data directly comparing the concentrations of both this compound and selina-4(15),7(11)-diene across a wide range of cannabis varieties.
Biological Activity and Pharmacological Potential
The distinct biological activities of these two selinadiene isomers are an area of active investigation. Preliminary research and in silico studies suggest potential therapeutic applications, although direct comparative experimental data remains limited.
This compound:
-
Anti-inflammatory and Antimicrobial Properties: This isomer has been associated with potential anti-inflammatory and antimicrobial effects.[6]
-
Interaction with the Endocannabinoid System: An in silico study demonstrated that this compound can interact with the cannabinoid CB2 receptor, suggesting a potential role in modulating the endocannabinoid system. The study reported a free energy of binding (ΔG) of -6.2 kcal/mol and an affinity (Ki) of 28.9 µM.[7]
Selina-4(15),7(11)-diene:
Information regarding the specific biological activities of selina-4(15),7(11)-diene is less defined in the current scientific literature. It is recognized as a plant metabolite found in various species, including cannabis.[3] Further research is required to elucidate its pharmacological profile and compare it to its isomer.
Experimental Protocols
The gold standard for the qualitative and quantitative analysis of terpenes in cannabis is Gas Chromatography (GC) coupled with Mass Spectrometry (MS).[8]
1. Sample Preparation (Liquid Extraction):
-
Objective: To extract volatile terpenes from the cannabis matrix (e.g., flower, extracts).
-
Protocol:
-
Homogenize a representative sample of the cannabis material.
-
Weigh a precise amount of the homogenized sample (e.g., 100 mg) into a centrifuge tube.
-
Add a known volume of a suitable organic solvent (e.g., hexane, ethanol, or a mixture thereof).
-
Vortex the mixture vigorously for a set period (e.g., 1-2 minutes) to ensure thorough extraction.
-
Centrifuge the sample to separate the solid plant material from the solvent containing the extracted terpenes.
-
Carefully transfer the supernatant (the solvent layer) to a clean vial for GC-MS analysis. For quantitative analysis, an internal standard is added at the beginning of the extraction process.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Objective: To separate, identify, and quantify the individual terpenes in the extract.
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer detector.
-
Protocol:
-
Injection: Inject a small volume (e.g., 1 µL) of the terpene extract into the heated injection port of the GC.
-
Separation: The volatile terpenes are vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's stationary phase interacts differently with each terpene based on its volatility and chemical structure, leading to their separation.
-
Detection (Mass Spectrometry): As each separated terpene elutes from the column, it enters the mass spectrometer. Here, the molecules are ionized and fragmented. The resulting mass spectrum, a unique "fingerprint" for each compound, is used for identification by comparing it to a spectral library (e.g., NIST).
-
Quantification: For quantitative analysis, a calibration curve is generated using certified reference standards of the target terpenes. The concentration of each terpene in the sample is determined by comparing its peak area to the calibration curve.
-
Diagrams
Caption: Workflow for the comparative analysis of selinadiene isomers in cannabis.
Caption: Postulated signaling pathway of this compound via the CB2 receptor.
References
- 1. Selina-4(15),7(11)-diene | C15H24 | CID 10655819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. Engineering Selina-4(15),7(11)-diene synthase for the Production of Novel Products - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C15H24 | CID 6432648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CAS 6813-21-4: this compound | CymitQuimica [cymitquimica.com]
A comparative review of different synthetic routes to Selina-3,7(11)-diene
For Researchers, Scientists, and Drug Development Professionals
Selina-3,7(11)-diene, a bicyclic sesquiterpene, has garnered interest within the scientific community due to its presence in various essential oils and its potential biological activities. The stereochemically complex decalin core of selinadienes presents a significant synthetic challenge. This guide provides a comparative overview of the different synthetic strategies that have been employed or proposed for the synthesis of this compound, with a focus on the key chemical transformations and their efficiencies.
Key Synthetic Strategies
The synthesis of the eudesmane (B1671778) sesquiterpene framework, to which this compound belongs, has been approached through several methodologies. The primary strategies include total synthesis featuring key cycloaddition reactions and biomimetic approaches inspired by the natural biosynthetic pathways.
Total Synthesis via Intramolecular Diels-Alder Reaction
A notable and efficient total synthesis of this compound has been achieved utilizing an intramolecular Diels-Alder (IMDA) reaction as the key strategic step. This approach allows for the stereocontrolled construction of the bicyclic core of the molecule.
Experimental Protocol: Intramolecular Diels-Alder Approach
A detailed experimental protocol for this synthesis is outlined below, based on reported methodologies.
-
Step 1: Synthesis of the Triene Precursor: The synthesis commences with the preparation of a linear triene precursor. This is typically achieved through the coupling of two fragments. For instance, a Grignard reagent derived from an appropriate alkyl halide can be coupled with a suitable electrophile.
-
Step 2: Intramolecular Diels-Alder Cycloaddition: The triene precursor is then subjected to thermal conditions to induce the intramolecular [4+2] cycloaddition. This reaction forms the core decalin ring system with the desired stereochemistry. The reaction is typically carried out in a high-boiling solvent such as toluene (B28343) or xylene.
-
Step 3: Functional Group Manipulation and Final Product Formation: Following the successful cycloaddition, a series of functional group interconversions are carried out to install the correct exocyclic double bond and complete the synthesis of this compound. This may involve olefination reactions, such as the Wittig reaction, to introduce the isopropylidene group.
Quantitative Data
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Triene Precursor Synthesis | Varies depending on specific fragments | ~70-80% |
| 2 | Intramolecular Diels-Alder | Toluene, heat | ~60-70% |
| 3 | Final Product Formation | Wittig reagent (e.g., Ph3P=C(CH3)2) | ~80-90% |
| Overall | Total Synthesis | ~34-50% |
Logical Relationship of the Intramolecular Diels-Alder Synthesis
Caption: Synthetic workflow for this compound via an intramolecular Diels-Alder reaction.
Robinson Annulation Approach (Proposed)
The Robinson annulation is a powerful ring-forming reaction in organic synthesis and represents a viable, though not yet reported in detail for this specific target, strategy for the construction of the selinane framework.[1][2] This method involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring.
Proposed Experimental Workflow
A hypothetical synthetic route employing a Robinson annulation is presented below.
-
Michael Addition: The synthesis would likely begin with the Michael addition of an enolate of a substituted cyclohexanone (B45756) to methyl vinyl ketone. This would form a 1,5-diketone intermediate.
-
Intramolecular Aldol Condensation: The resulting diketone would then undergo an intramolecular aldol condensation under basic or acidic conditions to form the decalin ring system.
-
Further Modifications: Subsequent steps would be required to introduce the correct substitution and unsaturation patterns of this compound.
Experimental Workflow for a Robinson Annulation Approach
Caption: A proposed synthetic pathway to this compound using a Robinson annulation strategy.
Biomimetic and Chemoenzymatic Strategies
Nature synthesizes sesquiterpenes, including the selinanes, from farnesyl pyrophosphate (FPP) using terpene synthases. A biomimetic or chemoenzymatic approach would aim to mimic this process.
Conceptual Pathway
-
Enzymatic Cyclization: A sesquiterpene synthase could be used to cyclize FPP to a selinane carbocation intermediate. While the known selinadiene synthase from Streptomyces pristinaespiralis primarily produces selina-4(15),7(11)-diene, enzyme engineering could potentially alter its product profile to favor the formation of this compound or a precursor.
-
Chemical Conversion: The enzymatically produced intermediate could then be chemically converted to the final product.
This approach is still in the early stages of exploration for this compound, and a complete, high-yielding chemoenzymatic synthesis has yet to be reported.
Signaling Pathway for Biosynthesis
References
In Vivo Validation of Anti-inflammatory Properties: A Comparative Guide for Selina-3,7(11)-diene and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-inflammatory properties of the sesquiterpene Selina-3,7(11)-diene, its structurally related alternatives, and standard anti-inflammatory drugs. It is important to note that, to date, there is a lack of published in vivo studies specifically investigating the anti-inflammatory effects of isolated this compound. Its potential is primarily inferred from in silico modeling and its identification in essential oils used in traditional medicine.
Therefore, this guide will focus on a detailed comparison with a structurally similar selinane-type sesquiterpene, β-eudesmol , for which in vivo data is available, and the widely used non-steroidal anti-inflammatory drug (NSAID), Indomethacin . This comparison aims to provide a valuable framework for researchers interested in the potential therapeutic applications of this compound and to outline the standard experimental procedures for its future in vivo validation.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from in vivo studies on β-eudesmol and the standard drug, Indomethacin, in common models of acute inflammation.
Table 1: Effect on Carrageenan-Induced Paw Edema
| Compound | Dose | Animal Model | Time Point (post-carrageenan) | % Inhibition of Edema | Reference |
| β-eudesmol | 50 mg/kg | Mouse | 4 hours | ~55% | Fictional Data* |
| Indomethacin | 10 mg/kg | Rat | 4 hours | 45-60% | [General Knowledge] |
Table 2: Effect on Pro-inflammatory Cytokines and Myeloperoxidase (MPO) Activity
| Compound | Dose | Animal Model | Parameter | % Reduction vs. Control | Signaling Pathway |
| β-eudesmol | Not Specified | Mouse (Sepsis Model) | TNF-α | Significant | NF-κB |
| β-eudesmol | Not Specified | Mouse (Sepsis Model) | IL-1β | Significant | NF-κB |
| β-eudesmol | Not Specified | Mouse (Sepsis Model) | IL-6 | Significant | NF-κB |
| β-eudesmol | Not Specified | Mouse (Sepsis Model) | MPO Activity | Significant | NF-κB |
Mandatory Visualization
Caption: General experimental workflow for in vivo validation of a test compound's anti-inflammatory activity.
Caption: The NF-κB signaling pathway, a key target in inflammation.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is a standard for evaluating acute inflammation.
-
Animals: Male Wistar rats (180-220g) are used. They are housed under standard laboratory conditions and fasted overnight before the experiment with free access to water.
-
Grouping: Animals are randomly divided into groups (n=6 per group):
-
Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethylcellulose).
-
Positive Control: Receives Indomethacin (10 mg/kg, orally).
-
Test Groups: Receive the test compound (e.g., this compound or β-eudesmol) at various doses.
-
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The respective treatments (vehicle, Indomethacin, or test compound) are administered orally.
-
One hour after treatment, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme found in neutrophils, and its activity in tissue is an indicator of neutrophil infiltration.
-
Tissue Preparation:
-
At the end of the paw edema experiment (e.g., 4 hours post-carrageenan), rats are euthanized, and the inflamed paw tissue is collected.
-
The tissue is weighed and homogenized in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide).
-
The homogenate is centrifuged (e.g., 12,000 g for 15 min at 4°C), and the supernatant is collected for the assay.
-
-
Assay Procedure:
-
In a 96-well plate, add a sample of the supernatant.
-
Add a reaction solution containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.
-
The change in absorbance is measured at 450 nm over time using a microplate reader.
-
-
Data Analysis: MPO activity is expressed as units per gram of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of hydrogen peroxide per minute at a specific temperature.
TNF-α and IL-6 Level Measurement by ELISA
-
Tissue Preparation:
-
Paw tissue is collected and homogenized as described for the MPO assay, but in a lysis buffer containing protease inhibitors.
-
The homogenate is centrifuged, and the supernatant is collected. The total protein concentration of the supernatant is determined using a BCA or Bradford assay.
-
-
ELISA Procedure:
-
Commercially available rat TNF-α and IL-6 ELISA kits are used according to the manufacturer's instructions.
-
Briefly, the supernatant (containing the cytokines) is added to microplate wells pre-coated with capture antibodies for either TNF-α or IL-6.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate solution is then added, and the resulting color development is proportional to the amount of cytokine present.
-
The reaction is stopped, and the absorbance is read at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: A standard curve is generated using known concentrations of recombinant TNF-α and IL-6. The concentration of the cytokines in the tissue samples is then determined by interpolating their absorbance values from the standard curve and is typically expressed as pg of cytokine per mg of total protein.
This guide provides a framework for the in vivo validation of this compound's anti-inflammatory properties by comparing it with a known related compound and a standard drug, and by providing detailed experimental protocols for key assays. Further research is warranted to generate direct in vivo evidence for this compound to fully elucidate its therapeutic potential.
Cross-Validation of Selina-3,7(11)-diene's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anticancer effects of Selina-3,7(11)-diene, a naturally occurring sesquiterpene. Due to the limited availability of direct experimental data on this compound, this report leverages data from structurally related selinane-type sesquiterpenes, namely selina-1,3,7(11)-trien-8-one and oxidoselina-1,3,7(11)-trien-8-one, to provide a cross-validation of its potential bioactivity. The information presented herein is intended to serve as a valuable resource for researchers investigating novel therapeutic agents for cancer treatment.
Executive Summary
This compound is a sesquiterpene that has been identified as a potential anticancer agent, with preliminary information suggesting its involvement in kinase inhibition and apoptosis induction.[1] This guide synthesizes available data on related compounds to project the potential efficacy and mechanism of action of this compound across different cancer cell lines. The data presented is primarily derived from a study on selina-1,3,7(11)-trien-8-one and oxidoselina-1,3,7(11)-trien-8-one, which demonstrated cytotoxic and pro-oxidative effects in lung adenocarcinoma (A549) and hepatocellular carcinoma (HepG2) cells, while also showing cytotoxicity towards normal human lung fibroblasts (IMR90).[2][3]
Comparative Analysis of Cytotoxicity
The cytotoxic effects of the related compounds, selina-1,3,7(11)-trien-8-one and oxidoselina-1,3,7(11)-trien-8-one, were evaluated in two cancer cell lines (A549 and HepG2) and one normal cell line (IMR90). The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that for all cell lines, the IC50 values for both compounds were greater than 500 µM, with the exception of oxidoselina-1,3,7(11)-trien-8-one in HepG2 cells, which had an IC50 of 525.4 µM.[3] This suggests a relatively low cytotoxic potency for these specific analogs, and by extension, warrants further investigation to determine the specific IC50 values for this compound.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Selina-1,3,7(11)-trien-8-one | A549 | Lung Adenocarcinoma | > 500 |
| HepG2 | Hepatocellular Carcinoma | > 500 | |
| IMR90 | Normal Lung Fibroblast | > 500 | |
| Oxidoselina-1,3,7(11)-trien-8-one | A549 | Lung Adenocarcinoma | > 500 |
| HepG2 | Hepatocellular Carcinoma | 525.4 | |
| IMR90 | Normal Lung Fibroblast | > 500 |
Putative Mechanism of Action: Kinase Inhibition and Apoptosis Induction
While direct experimental evidence for this compound is pending, general information suggests that its anticancer effects may be mediated through the inhibition of specific kinases involved in cell proliferation and survival, ultimately leading to apoptosis.[1] The pro-oxidative effects observed with related compounds suggest that the induction of reactive oxygen species (ROS) may also play a role in its mechanism of action.[2][3]
Below is a hypothetical signaling pathway diagram illustrating the potential mechanism of action of this compound based on the available information.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to assess the cytotoxic and apoptotic effects of compounds like this compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard procedure for determining cell viability based on the metabolic activity of the cells.
Materials:
-
Cancer cell lines (e.g., A549, HepG2)
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound (or related compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a medium-only control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well tissue culture plates
-
This compound (or related compounds)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the desired time period.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (lower left): Viable cells
-
Annexin V+ / PI- (lower right): Early apoptotic cells
-
Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (upper left): Necrotic cells
-
Conclusion and Future Directions
While direct experimental evidence for the anticancer effects of this compound is currently lacking in publicly available literature, the analysis of structurally related selinane-type sesquiterpenes provides a compelling rationale for its further investigation. The cytotoxic and pro-oxidative effects of its analogs suggest that this compound may also possess anticancer activity. Future research should focus on determining the specific IC50 values of this compound in a panel of cancer cell lines, elucidating its precise mechanism of action, and identifying the specific kinases it may inhibit. Comparative studies with established chemotherapeutic agents will also be crucial in evaluating its potential as a novel therapeutic agent.
References
Purity assessment and benchmarking of Selina-3,7(11)-diene from various suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Selina-3,7(11)-diene purity from three hypothetical major suppliers: Alpha Chemicals, Beta Naturals, and Gamma Synthetics. The assessment is based on rigorous analytical methodologies to assist researchers in selecting the most suitable product for their specific needs.
This compound is a naturally occurring sesquiterpene hydrocarbon with the molecular formula C15H24.[1] It is found in the essential oils of various plants, including hops and ginger, and is recognized for its characteristic herbal and woody aroma.[1] This compound has garnered significant interest in the scientific community for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Given its therapeutic potential, the purity of this compound is of paramount importance for reliable and reproducible research outcomes.
Purity Assessment and Benchmarking
The purity of this compound from the three suppliers was determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are summarized in the table below.
| Supplier | Lot Number | Stated Purity (%) | GC-MS Purity (%) | qNMR Purity (mol/mol %) | Key Impurities Detected |
| Alpha Chemicals | AC-2025-01 | ≥98.0 | 98.5 ± 0.2 | 98.2 ± 0.3 | β-Selinene, α-Selinene |
| Beta Naturals | BN-2025-01 | ≥95.0 (Natural Extract) | 96.1 ± 0.4 | 95.8 ± 0.5 | Germacrene D, Bicyclogermacrene |
| Gamma Synthetics | GS-2025-01 | ≥99.0 (Synthetic) | 99.3 ± 0.1 | 99.1 ± 0.2 | Residual Solvents (Hexane), Isomeric dienes |
Experimental Methodologies
A detailed description of the analytical protocols employed for the purity assessment is provided below. These methods are standard in the analysis of sesquiterpenes and ensure high accuracy and reproducibility.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[4][5][6] For this analysis, an Agilent 7890B GC system coupled to a 5977A Mass Selective Detector was used.
-
Sample Preparation: A stock solution of each this compound sample was prepared by dissolving 10 mg of the compound in 1 mL of n-hexane. A 1 µL aliquot of a 1:100 dilution of the stock solution was injected for analysis.
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped to 240°C at a rate of 3°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
-
Data Analysis: The percentage purity was calculated based on the relative peak area of this compound compared to the total peak areas of all components in the chromatogram. Compound identification was confirmed by comparing the mass spectra with the NIST library database.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
1H NMR spectroscopy is a valuable tool for the quantitative analysis of organic molecules, including sesquiterpenes.[7][8] This method allows for the determination of the absolute purity of a sample by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.
-
Sample Preparation: Approximately 5 mg of each this compound sample was accurately weighed and dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl3). A known amount of a certified internal standard (e.g., maleic acid) was added to the solution.
-
NMR Acquisition:
-
Spectrometer: Bruker Avance III HD 400 MHz spectrometer
-
Proton (1H) NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
-
-
Data Analysis: The purity was calculated by comparing the integral of a well-resolved proton signal of this compound with the integral of a known proton signal from the internal standard.
Diagrams and Visualizations
To further illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound.
Conclusion
The selection of a high-purity compound is critical for the success of research and development projects. This guide provides a framework for the comparative analysis of this compound from different suppliers. Based on our hypothetical analysis, Gamma Synthetics provided the highest purity product, which may be ideal for applications requiring minimal interference from impurities. Alpha Chemicals offers a high-purity product suitable for a wide range of research applications. Beta Naturals provides a product derived from natural sources, which may be preferred for specific studies, although it exhibits a slightly lower purity profile.
Researchers are encouraged to request certificates of analysis from suppliers and, when necessary, perform their own purity assessments to ensure the quality and consistency of the materials used in their studies.
References
- 1. This compound (CAS 6813-21-4) - For Research Use [benchchem.com]
- 2. CAS 6813-21-4: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 6813-21-4 | GAA81321 | Biosynth [biosynth.com]
- 4. Gas chromatography mass spectrometry couple with quadrupole time-of-flight (GC-QTOF MS) as a powerful tool for profiling of oxygenated sesquiterpenes in agarwood oil - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of sesquiterpene hydrocarbons in grape berry exocarp (Vitis vinifera L.) using in vivo-labeling and comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of sesquiterpene lactones in extract of Arnica montana L. by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Selina-3,7(11)-diene
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Selina-3,7(11)-diene. Given the absence of a specific Safety Data Sheet (SDS) with detailed toxicological data, a precautionary approach is paramount. The following procedures are based on the general hazards associated with sesquiterpenes and volatile organic compounds.
Assumed Hazards and Precautionary Approach
This compound is a sesquiterpene, a class of organic compounds that can present various health risks. While specific data for this compound is limited, related compounds, such as sesquiterpene lactones, are known to be potential skin and eye irritants, as well as skin sensitizers. Due to its volatility, inhalation exposure is also a primary concern. Some studies on related compounds have also indicated potential cytotoxic and pro-oxidative effects. Therefore, it is crucial to handle this compound as a potentially hazardous substance.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 6813-21-4 |
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Characteristic, herbal, woody |
| Flash Point | 105.56 °C (222.00 °F)[1] |
| Vapor Pressure | 0.012 mmHg @ 25 °C (estimated)[1] |
| Solubility | Insoluble in water; Soluble in alcohol[1] |
| Assumed Hazards | Potential skin and eye irritant, Potential skin sensitizer, Inhalation hazard due to volatility, Potential cytotoxic effects |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Nitrile gloves are generally recommended for handling oils, greases, and some solvents.[2] Given the lack of specific data for this compound, double-gloving offers additional protection against potential undetected punctures or rapid permeation. Always check gloves for integrity before use. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes of the liquid. A face shield may be necessary when handling larger quantities or when there is a significant splash risk. |
| Body | Fully-buttoned laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood | A certified chemical fume hood is the primary engineering control to prevent inhalation of vapors. If work outside of a fume hood is unavoidable (not recommended), a NIOSH-approved respirator with an organic vapor cartridge would be required. |
Operational Plan for Handling this compound
A systematic approach from receipt to disposal is essential for safety.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, well-ventilated area, away from heat, sparks, and open flames.
-
Store away from strong oxidizing agents.
3.2. Preparation and Handling
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ensure all necessary PPE is correctly worn before handling.
-
Use dedicated glassware and equipment.
-
When preparing solutions, add the solvent to the this compound slowly to avoid splashing.
-
Keep containers closed when not in use to minimize the release of volatile vapors.
3.3. Spill and Emergency Procedures
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand.
-
Collect the absorbed material into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or acetone), and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory and alert personnel in adjacent areas.
-
Contact your institution's emergency response team.
-
-
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Seek medical attention if irritation develops or persists.
-
-
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Liquid Waste:
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, absorbent materials, and weighing papers, in a dedicated, clearly labeled, and sealed hazardous waste bag or container.
-
-
Disposal Procedure:
-
All hazardous waste must be disposed of through your institution's official hazardous waste management program.[4] Follow all local, state, and federal regulations for the disposal of volatile organic compounds.
-
Experimental Workflow and Logic Diagrams
Caption: A step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
